2-(Benzotriazol-1-yl)-1-(4-bromophenyl)ethanone
Description
Properties
IUPAC Name |
2-(benzotriazol-1-yl)-1-(4-bromophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O/c15-11-7-5-10(6-8-11)14(19)9-18-13-4-2-1-3-12(13)16-17-18/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGUSWIHOGHPDPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC(=O)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401320215 | |
| Record name | 2-(benzotriazol-1-yl)-1-(4-bromophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401320215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24805687 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
163729-26-8 | |
| Record name | 2-(benzotriazol-1-yl)-1-(4-bromophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401320215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(Benzotriazol-1-yl)-1-(4-bromophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-(Benzotriazol-1-yl)-1-(4-bromophenyl)ethanone, a molecule of significant interest in medicinal chemistry. The document delves into the underlying chemical principles, offering a detailed, step-by-step protocol for its preparation. Emphasis is placed on the rationale behind experimental choices, ensuring both reproducibility and a deep understanding of the synthetic process. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of organic synthesis and drug discovery, providing the necessary framework for the successful and efficient synthesis of this and related compounds.
Introduction: Significance and Applications
This compound is a heterocyclic compound featuring a benzotriazole moiety linked to a bromophenyl ethanone structure.[1] Benzotriazole and its derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide spectrum of pharmacological activities, including antimicrobial, antiviral, analgesic, and anti-inflammatory properties.[2][3][4] The presence of the bromophenyl group offers a site for further chemical modification, making this compound a versatile intermediate for the synthesis of more complex drug candidates. The ethanone linker also provides a key structural element for interaction with biological targets. Given its potential as an anticoronaviral agent, the synthesis of this compound is of considerable contemporary interest.[1]
Retrosynthetic Analysis and Strategic Approach
The synthesis of this compound is most effectively approached through a nucleophilic substitution reaction. The core strategy involves the N-alkylation of benzotriazole with a suitable electrophile.
Diagram of Retrosynthetic Analysis:
Caption: Retrosynthetic analysis of the target molecule.
This disconnection reveals two readily available starting materials: benzotriazole and 2-bromo-1-(4-bromophenyl)ethanone. Benzotriazole acts as the nucleophile, while 2-bromo-1-(4-bromophenyl)ethanone serves as the electrophilic alkylating agent. This approach is favored due to the high reactivity of α-haloketones in SN2 reactions and the commercial availability of both precursors.
Detailed Synthetic Protocol
This section outlines a robust and reproducible method for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| Benzotriazole | C₆H₅N₃ | 119.12 | ≥99% | Commercial |
| 2-Bromo-1-(4-bromophenyl)ethanone | C₈H₆Br₂O | 277.94 | ≥98% | Commercial |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | Anhydrous, ≥99% | Commercial |
| Acetone | C₃H₆O | 58.08 | Anhydrous, ≥99.5% | Commercial |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ACS Grade | Commercial |
| Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | Anhydrous | Commercial |
Step-by-Step Experimental Procedure
Diagram of Experimental Workflow:
Caption: Step-by-step experimental workflow for the synthesis.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzotriazole (1.19 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).
-
Solvent Addition: Add 100 mL of anhydrous acetone to the flask.
-
Stirring: Stir the resulting suspension at room temperature for 15 minutes to ensure a homogenous mixture.
-
Addition of Electrophile: Dissolve 2-bromo-1-(4-bromophenyl)ethanone (2.78 g, 10 mmol) in 50 mL of anhydrous acetone. Add this solution dropwise to the reaction mixture over a period of 10 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 56°C) and maintain this temperature for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (3:7 v/v) as the eluent. The disappearance of the starting materials indicates the completion of the reaction.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid inorganic salts and wash them with a small amount of acetone.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is obtained as a solid. Recrystallize the solid from ethanol to afford pure this compound as a white to off-white crystalline solid.
-
Drying: Dry the purified product in a vacuum oven at 40-50°C to a constant weight.
Characterization Data
-
Molecular Formula: C₁₄H₁₀BrN₃O[1]
-
Molecular Weight: 316.15 g/mol [1]
-
Appearance: White to off-white crystalline solid
-
Melting Point: Literature values should be consulted for comparison.
-
¹H NMR (400 MHz, CDCl₃): Expected signals for aromatic protons of the benzotriazole and bromophenyl rings, and a singlet for the methylene protons.
-
¹³C NMR (100 MHz, CDCl₃): Expected signals for the carbonyl carbon, aromatic carbons, and the methylene carbon.
-
Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₁₄H₁₁BrN₃O⁺.
Mechanistic Insights and Rationale
The synthesis proceeds via a classic SN2 (bimolecular nucleophilic substitution) reaction.
Diagram of Reaction Mechanism:
Caption: The two-step reaction mechanism.
Step 1: Deprotonation of Benzotriazole Benzotriazole is a weak acid. The presence of a base, potassium carbonate, is crucial for the deprotonation of the N-H proton of the triazole ring, forming the benzotriazolide anion. This anion is a more potent nucleophile than the neutral benzotriazole molecule.
Step 2: Nucleophilic Attack The generated benzotriazolide anion then acts as a nucleophile and attacks the electrophilic carbon atom of the methylene group in 2-bromo-1-(4-bromophenyl)ethanone. This carbon is activated by the adjacent electron-withdrawing carbonyl group and is attached to a good leaving group (bromide). The attack proceeds via an SN2 mechanism, leading to the displacement of the bromide ion and the formation of the desired C-N bond.
Choice of Reagents and Conditions:
-
Base: Potassium carbonate is an ideal base for this reaction. It is strong enough to deprotonate benzotriazole but not so strong as to cause side reactions like elimination or hydrolysis of the ketone. Its insolubility in acetone facilitates its removal by simple filtration at the end of the reaction.
-
Solvent: Acetone is a suitable polar aprotic solvent for this SN2 reaction. It effectively dissolves the organic reactants while allowing for a distinct solid phase for the inorganic base. Its relatively low boiling point simplifies its removal during the work-up.
-
Temperature: Performing the reaction under reflux conditions provides the necessary activation energy for the reaction to proceed at a reasonable rate without promoting decomposition of the reactants or products.
Safety and Handling Precautions
-
2-Bromo-1-(4-bromophenyl)ethanone: This compound is a lachrymator and is harmful if swallowed or inhaled. It causes skin and eye irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Benzotriazole: May cause an allergic skin reaction. Avoid breathing dust and contact with skin and eyes.
-
Acetone and Dichloromethane: These are flammable and volatile organic solvents. Work in a well-ventilated area away from ignition sources.
All waste materials should be disposed of in accordance with institutional and local regulations.
Conclusion
The synthesis of this compound via the N-alkylation of benzotriazole with 2-bromo-1-(4-bromophenyl)ethanone is a straightforward and efficient method. This guide provides a detailed and well-rationalized protocol that can be readily implemented in a standard organic chemistry laboratory. The understanding of the underlying mechanism and the rationale for the choice of reagents and conditions are key to achieving high yields and purity. This compound serves as a valuable building block for the development of novel therapeutic agents, and this guide provides the foundational knowledge for its synthesis and further exploration.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2017, May). N-Alkylation of Benzotriazole a). Retrieved from [Link]
-
Wan, J., Li, C., Li, X., & Zhang, S. (n.d.). Synthesis, Structure and Biological Activities of 2-(1H-1,2,3-Benzotriazol-1-yl)-1-(4-methylphenyl). CNKI. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Structure and Biological Activities of 2-(1H-1,2,3-Benzotriazol-1-yl)-1-(4-methylphenyl). Retrieved from [Link]
-
International Journal of Advance Research, Innovative Ideas and Education in Technology. (n.d.). A Review on: Synthesis of Benzotriazole. Retrieved from [Link]
-
PubMed. (2018). Rhodium-Catalyzed Regioselective N2-Alkylation of Benzotriazoles with Diazo Compounds/Enynones via a Nonclassical Pathway. Retrieved from [Link]
-
ResearchGate. (2020, September). Visible-Light-Promoted Site-Selective N1-Alkylation of Benzotriazoles with α-Diazoacetates. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Lewis acid-switched regiodivergent N1/N2-alkylation of ben-zotriazoles with α-hydroxyl diazo compounds. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1,2,3-benzotriazole. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzotriazole synthesis. Retrieved from [Link]
-
T&S Enterprises. (2016). One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (n.d.). A Comprehensive Review on Synthesis and Pharmacological Potential of Benzotriazole Derivatives. Retrieved from [Link]
-
PubMed. (2007). 2-(1H-Benzotriazol-1-yl)-1-(4-bromo-benzo-yl)ethyl 4-methyl-benzoate. Retrieved from [Link]
-
GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. Retrieved from [Link]
-
National Institutes of Health. (2013). 2-Bromo-1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone. Retrieved from [Link]
-
Research and Review. (2021). An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2011). Benzotriazole in medicinal chemistry: An overview. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-(1H-Benzotriazol-1-yl)-1-(4-bromobenzoyl)ethyl 4-methylbenzoate. Retrieved from [Link]
-
PubChem. (n.d.). 2-(benzotriazol-1-yl)-1-(4-nitrophenyl)ethanone. Retrieved from [Link]
-
Sinfoo. (n.d.). 2-Bromo-1-(4-bromophenyl)ethanone: Comprehensive Overview and Applications. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Benzotriazole: An overview on its versatile biological behavior. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Bromophenyl)-2-(4-phenyl-1h-1,2,3-triazol-1-yl)ethanone. Retrieved from [Link]
Sources
A Technical Guide to 2-(Benzotriazol-1-yl)-1-(4-bromophenyl)ethanone: Synthesis, Properties, and Therapeutic Potential
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary and Core Compound Identity
This guide provides a comprehensive technical overview of 2-(Benzotriazol-1-yl)-1-(4-bromophenyl)ethanone, a heterocyclic compound of significant interest in medicinal chemistry. Benzotriazole and its derivatives are recognized for their wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] The unique structure of the benzotriazole nucleus, featuring a fused aromatic system and multiple nitrogen atoms, allows it to engage in diverse non-covalent interactions with biological targets, such as π-π stacking and hydrogen bonding, making it a privileged scaffold in drug design.[3]
This specific molecule, this compound, has been identified as a potential anticoronaviral agent, highlighting its relevance in contemporary therapeutic research.[4] This document details its formal nomenclature, structural and physicochemical properties, a validated synthetic pathway with mechanistic insights, and a discussion of its established and potential biological significance.
1.1 IUPAC Name and Chemical Structure
-
IUPAC Name: this compound.[4]
-
Common Synonyms: 2-(1H-1,2,3-Benzotriazol-1-yl)-1-(4-bromophenyl)ethan-1-one.[4][5][6]
-
Chemical Structure:
Figure 1: 2D structure of this compound. Source: PubChem CID 761840.
Physicochemical and Computed Properties
A precise understanding of a compound's physicochemical properties is fundamental to its application in research and development, influencing factors from solubility to bioavailability.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀BrN₃O | [4][5][7] |
| Molecular Weight | 316.15 g/mol | [4][5] |
| CAS Number | 163729-26-8 | [4][7] |
| Appearance | White to brown crystalline powder (typical for benzotriazoles) | [1] |
| Purity (Commercial) | ≥95% | [7] |
| Solubility (Experimental) | 2.1 µg/mL (at pH 7.4) | [4] |
| XLogP3-AA (Computed) | 3.5 | [4] |
| Hydrogen Bond Donor Count | 0 | [4] |
| Hydrogen Bond Acceptor Count | 4 | [4] |
| Rotatable Bond Count | 3 | [4] |
Synthesis Pathway and Experimental Protocol
The synthesis of this compound is logically achieved via a two-step process. This pathway relies on the formation of a reactive α-haloketone intermediate, followed by a nucleophilic substitution with benzotriazole. This approach is a robust and widely utilized method for synthesizing N-substituted benzotriazole derivatives.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of 2-Bromo-1-(4-bromophenyl)ethanone
Causality: This initial step transforms the relatively inert methyl group of the starting ketone into a highly reactive α-bromomethyl group. The bromine atom serves as an excellent leaving group, priming the molecule for the subsequent nucleophilic attack by benzotriazole. Acetic acid is a common solvent that can also act as a mild catalyst.
Methodology:
-
Dissolve 1-(4-bromophenyl)ethanone (1.0 eq) in glacial acetic acid.[8]
-
Slowly add a solution of bromine (Br₂) (1.05 eq) in acetic acid dropwise to the mixture at room temperature while stirring. Maintain the temperature below 30°C.
-
After the addition is complete, continue stirring at room temperature for 2-4 hours until TLC analysis indicates the consumption of the starting material.
-
Pour the reaction mixture into a large volume of ice-cold water to precipitate the product.
-
Filter the resulting solid, wash thoroughly with water to remove acetic acid, and dry under a vacuum.
-
Recrystallization from ethanol or a similar solvent can be performed for further purification.
Protocol 2: Synthesis of this compound
Causality: This is a classic Sₙ2 reaction. 1H-Benzotriazole is weakly acidic and requires a base to deprotonate the N-H proton, forming the highly nucleophilic benzotriazolide anion.[9] This anion then attacks the electrophilic carbon of the C-Br bond in the intermediate, displacing the bromide ion to form the final product. A polar aprotic solvent like DMF is chosen to effectively solvate the cations without interfering with the nucleophile.
Methodology:
-
In a round-bottom flask, combine 1H-Benzotriazole (1.1 eq) and anhydrous potassium carbonate (K₂CO₃) (1.5 eq) in dry dimethylformamide (DMF).
-
Stir the suspension at room temperature for 30 minutes to facilitate the formation of the benzotriazolide salt.
-
Add a solution of 2-Bromo-1-(4-bromophenyl)ethanone (1.0 eq), synthesized in Protocol 1, dissolved in a minimal amount of dry DMF.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Filter the solid, wash with water, and dry.
-
Purify the crude product via column chromatography (silica gel, using a hexane-ethyl acetate gradient) to yield the pure this compound.
Structural Validation and Characterization
To ensure the integrity of the synthesized compound, a multi-platform analytical approach is essential. This constitutes a self-validating system where spectroscopic data corroborates the expected molecular structure.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the 4-bromophenyl and benzotriazole rings, typically in the range of 7.0-8.5 ppm. A key singlet corresponding to the two methylene protons (-CH₂-) adjacent to the carbonyl and triazole groups would be expected further downfield, likely around 5.5-6.5 ppm, due to the strong deshielding effect of the neighboring functionalities.
-
Mass Spectrometry: The mass spectrum should display a molecular ion peak (M+) corresponding to the molecular weight (316.15 g/mol ). Critically, due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity ([M]+ and [M+2]+) separated by 2 m/z units will be observed, confirming the presence of a single bromine atom.
-
Infrared (IR) Spectroscopy: Key absorption bands would confirm the presence of functional groups. A strong absorption peak around 1680-1700 cm⁻¹ is indicative of the aryl ketone carbonyl (C=O) stretch. Absorptions in the 1450-1600 cm⁻¹ region would correspond to the C=C and C=N stretching vibrations within the aromatic and triazole rings.
Biological Activity and Therapeutic Relevance
The primary driver for research into this compound is its significant biological potential, which stems from the well-documented activities of the benzotriazole scaffold.
Documented Anticoronaviral Activity
This compound has been specifically noted for its role as an anticoronaviral agent in the PubChem database.[4] While detailed mechanistic studies are not publicly available in the initial search, this classification suggests the compound has shown activity in relevant assays and warrants further investigation as a potential therapeutic lead against coronaviruses.
Broader Therapeutic Potential of the Benzotriazole Scaffold
The benzotriazole moiety is a versatile pharmacophore found in compounds with a wide range of activities:[1][2][3]
-
Antifungal and Antibacterial: Many benzotriazole derivatives exhibit potent activity against various fungal and bacterial strains.[1][10]
-
Anticancer: Certain derivatives act as tubulin polymerization inhibitors or show cytotoxicity against various cancer cell lines.[2][3]
-
Antiviral: The triazole core is a key feature of several antiviral drugs, and benzotriazole derivatives have been explored for similar applications.[1]
The biological activity is rooted in the molecule's ability to interact with enzyme active sites or receptors.
Caption: Potential binding modes of the compound within a biological target.
The fused aromatic system can engage in π-π stacking with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in a protein's binding pocket. Concurrently, the nitrogen atoms of the triazole ring and the oxygen of the carbonyl group can act as hydrogen bond acceptors, forming critical interactions that stabilize the ligand-protein complex and elicit a biological response.[3] The 4-bromophenyl moiety contributes to the molecule's lipophilicity and can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity.
Conclusion
This compound is a synthetically accessible compound with a validated chemical identity and significant therapeutic potential. Its documented role as an anticoronaviral agent, combined with the broad biological relevance of the benzotriazole scaffold, makes it a compelling candidate for further research in drug discovery and development. The provided synthetic protocols offer a reliable pathway for its preparation, enabling further investigation into its mechanism of action, structure-activity relationships, and potential as a lead compound for novel therapeutics.
References
-
Title: this compound Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: Synthesis, Structure and Biological Activities of 2-(1H-1, 2, 3-Benzotriazol-1-yl)-1-(4-methylphenyl) Source: ResearchGate URL: [Link]
-
Title: 1-(4-Bromophenyl)-2-(4-phenyl-1h-1,2,3-triazol-1-yl)ethanone Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: 2-(benzotriazol-1-yl)-1-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]ethanone Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities Source: International Journal of Research and Review URL: [Link]
-
Title: 2-(1H-Benzotriazol-1-yl)-1-(4-bromobenzoyl)ethyl 4-methylbenzoate Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: 2-(1H-1,2,3-Benzotriazol-1-yl)-1-(4-bromophenyl)ethan-1-one, 98% Purity Source: CP Lab Safety URL: [Link]
-
Title: Benzotriazole: An overview on its versatile biological behavior Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Ethanone, 1-(4-bromophenyl)- Source: NIST WebBook URL: [Link]
-
Title: 1-(1H-1,2,3-Benzotriazol-1-yl)-2-(4-methoxyphenyl)ethanone Source: ResearchGate URL: [Link]
-
Title: Recent Development of Benzotriazole-Based Medicinal Drugs Source: Hilaris Publisher URL: [Link]
Sources
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. This compound | C14H10BrN3O | CID 761840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Compound 2-(1H-benzotriazol-1-yl)-1-(4-bromophenyl)ethan-1-one - Chemdiv [chemdiv.com]
- 6. calpaclab.com [calpaclab.com]
- 7. 163729-26-8 this compound AKSci 5452CD [aksci.com]
- 8. Ethanone, 1-(4-bromophenyl)- [webbook.nist.gov]
- 9. 1H-Benzotriazole | 95-14-7 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide
Abstract
The global health landscape remains perpetually challenged by emerging and evolving coronaviruses, necessitating a robust and agile pipeline for novel antiviral therapeutics. Heterocyclic compounds, particularly those featuring the benzotriazole scaffold, have demonstrated a wide spectrum of biological activities, including promising antiviral efficacy against various RNA viruses.[1] This technical guide delineates a comprehensive, multi-tiered strategy for the synthesis, characterization, and systematic evaluation of 2-(Benzotriazol-1-yl)-1-(4-bromophenyl)ethanone as a potential anticoronaviral agent. We present a framework that integrates computational modeling, robust in vitro screening, and targeted mechanism of action studies. This document is intended for researchers, virologists, and drug development professionals, providing detailed, field-proven protocols and the scientific rationale underpinning each experimental phase, from initial hit identification to mechanistic elucidation.
Introduction: The Rationale for Targeting Coronaviruses with Novel Benzotriazoles
The family Coronaviridae comprises a diverse group of enveloped, positive-sense, single-stranded RNA viruses.[2] While many strains cause mild respiratory illnesses, the emergence of highly pathogenic strains like Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV), Middle East Respiratory Syndrome Coronavirus (MERS-CoV), and SARS-CoV-2 has underscored their profound threat to global public health.[3] The SARS-CoV-2 replication cycle presents several validated targets for therapeutic intervention, including viral entry, proteolytic processing, and RNA replication.[4][5][6]
The benzotriazole moiety, a fused bicyclic nitrogen heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry. Its structure can mimic the purine nucleobase, allowing it to interact with a variety of biological targets as an antimetabolite or a competitive inhibitor.[1] Numerous benzotriazole derivatives have been synthesized and evaluated for a range of therapeutic applications, with several showing potent antiviral activity.[7][8] Studies on related compounds have demonstrated efficacy against RNA viruses like Coxsackievirus B5, with mechanisms often linked to the inhibition of early-stage viral infection processes such as attachment and entry.[9][10][11] This precedent provides a strong scientific foundation for investigating novel benzotriazole derivatives, such as this compound, as candidate anticoronaviral agents.
Compound Profile: this compound
This section details the known chemical and physical properties of the subject compound, providing a foundational dataset for experimental design.
| Property | Value | Source |
| IUPAC Name | 2-(1H-1,2,3-benzotriazol-1-yl)-1-(4-bromophenyl)ethanone | [12] |
| CAS Number | 163729-26-8 | [13] |
| Molecular Formula | C₁₄H₁₀BrN₃O | [14] |
| Molecular Weight | 316.15 g/mol | [12] |
| Appearance | Solid (predicted) | - |
| Solubility | 2.1 µg/mL (at pH 7.4) | [12] |
Synthesis and Characterization
The synthesis of the title compound can be achieved through a straightforward nucleophilic substitution reaction. This protocol is designed to be self-validating through the inclusion of in-process controls and comprehensive final characterization.
Synthetic Protocol: Nucleophilic Substitution
Rationale: This single-step synthesis involves the N-alkylation of benzotriazole with an α-haloketone, a reliable and high-yielding reaction. 2-Bromo-1-(4-bromophenyl)ethanone is selected as the starting material, providing the core phenyl ethanone structure.
Step-by-Step Methodology:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1H-Benzotriazole (1.0 eq) and potassium carbonate (K₂CO₃, 1.5 eq) in 50 mL of anhydrous acetonitrile. Stir the suspension at room temperature for 15 minutes to form the potassium salt of benzotriazole.
-
Addition of Alkylating Agent: Add a solution of 2-bromo-1-(4-bromophenyl)ethanone (1.0 eq) in 20 mL of anhydrous acetonitrile dropwise to the stirring suspension.
-
Reaction: Affix a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 82°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase. The reaction is typically complete within 4-6 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid K₂CO₃ and potassium bromide byproduct. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from ethanol or by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.
-
Characterization: Confirm the structure and purity of the final product, this compound, using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Proposed Anticoronaviral Investigation Strategy
Our proposed strategy employs a hierarchical screening cascade, beginning with computational methods to generate a mechanistic hypothesis, followed by a systematic in vitro evaluation to determine cytotoxicity, antiviral efficacy, and the specific mechanism of action (MoA).
In Silico Screening & Mechanistic Hypothesis
Rationale: Molecular docking serves as a cost-effective and rapid method to predict the binding affinity and interaction patterns of a ligand with a protein target.[15][16] By modeling the interaction of our compound with key coronavirus enzymes, we can prioritize experimental assays and form an initial hypothesis about its MoA.[17] Potential targets include the Main Protease (Mpro/3CLpro), Papain-Like Protease (PLpro), and the RNA-dependent RNA polymerase (RdRp), all of which are critical for viral replication.[5]
Workflow:
-
Target Selection: Obtain the 3D crystal structures of key SARS-CoV-2 proteins (e.g., Mpro [PDB ID: 6LU7], RdRp [PDB ID: 6M71]) from the Protein Data Bank.[17]
-
Ligand Preparation: Generate a 3D conformer of this compound and perform energy minimization.
-
Molecular Docking: Use automated docking software (e.g., AutoDock Vina) to dock the ligand into the active site of each target protein.[15]
-
Analysis: Analyze the resulting poses for binding energy (kcal/mol) and key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions). A strong negative binding energy suggests a favorable interaction.
Caption: In Silico Docking Workflow for Hypothesis Generation.
In Vitro Evaluation Pipeline
The in vitro pipeline is designed to quantitatively assess the compound's therapeutic window—the concentration range where it effectively inhibits the virus without harming host cells.
Rationale: Before assessing antiviral activity, it is crucial to determine the concentrations at which the compound is toxic to the host cells.[18] This ensures that any observed reduction in viral replication is due to a specific antiviral effect and not simply cell death.[19] The 50% cytotoxic concentration (CC₅₀) is a key parameter.
Protocol: MTT Assay
-
Cell Seeding: Seed Vero E6 cells (or another susceptible cell line like Calu-3) into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight (37°C, 5% CO₂).[20]
-
Compound Treatment: Prepare a serial dilution of the test compound (e.g., from 100 µM to 0.1 µM). Remove the old media from the cells and add 100 µL of media containing the diluted compound to each well. Include "cells only" (no compound) and "vehicle only" (DMSO) controls.[20]
-
Incubation: Incubate the plate for 48-72 hours, corresponding to the duration of the planned antiviral assay.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the CC₅₀ value.
Rationale: This assay quantifies the compound's ability to inhibit viral replication. The 50% effective concentration (EC₅₀) is the concentration required to reduce viral activity by half.[21] A plaque reduction assay provides a direct measure of the inhibition of infectious virus particle formation.
Protocol: Plaque Reduction Neutralization Test (PRNT)
-
Cell Seeding: Seed Vero E6 cells in 6-well plates to form a confluent monolayer.
-
Virus-Compound Incubation: Prepare serial dilutions of the test compound in serum-free media. Mix each dilution with a standardized amount of coronavirus (e.g., HCoV-229E, chosen for its BSL-2 handling) calculated to produce ~50-100 plaques per well. Incubate this mixture for 1 hour at 37°C.
-
Infection: Wash the cell monolayers with PBS and inoculate them with the virus-compound mixtures. Allow the virus to adsorb for 1 hour.
-
Overlay: Remove the inoculum and overlay the cells with a mixture of 2X MEM and 1.2% carboxymethyl cellulose containing the corresponding concentration of the test compound.
-
Incubation: Incubate the plates for 3-5 days until plaques are visible.
-
Staining: Fix the cells with 10% formalin and stain with 0.1% crystal violet solution to visualize plaques.
-
Calculation: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus-only control. Plot the percentage reduction against compound concentration and use non-linear regression to determine the EC₅₀.[22]
-
Selectivity Index (SI): Calculate the SI by dividing the CC₅₀ by the EC₅₀ (SI = CC₅₀/EC₅₀). A higher SI value (typically >10) indicates a promising therapeutic window.[20]
Caption: Experimental Workflow for Antiviral Efficacy Testing.
Mechanism of Action (MoA) Elucidation
Rationale: Once a compound shows promising antiviral activity (low EC₅₀ and high SI), the next critical step is to understand how it works.[] MoA studies are designed to pinpoint the specific stage of the viral lifecycle that is being inhibited.[24][25]
This assay helps differentiate between inhibition of early (entry), middle (replication), or late (release) stages of the viral lifecycle.[26]
-
Cell Preparation: Grow confluent monolayers of Vero E6 cells in a 24-well plate.
-
Infection: Synchronize infection by pre-chilling the cells and virus at 4°C for 30 minutes, then inoculating the cells with a high multiplicity of infection (MOI) of coronavirus for 1 hour at 4°C.
-
Time-Course Addition: Wash the cells with cold PBS to remove unbound virus and add pre-warmed media. At different time points post-infection (e.g., -1h, 0h, 2h, 4h, 6h, 8h), add a fixed, high concentration (e.g., 5x EC₅₀) of the test compound.
-
Harvest: At a late time point (e.g., 12-24 hours), harvest the viral supernatant or cell lysate.
-
Quantification: Quantify the viral yield using a virus yield reduction assay or qRT-PCR for viral RNA.[22]
-
Interpretation:
-
Inhibition when added early (-1h, 0h): Suggests the compound targets attachment or entry.
-
Inhibition when added in the middle (2-6h): Suggests interference with genome replication or protein synthesis.
-
Inhibition only at late stages (>6h): Suggests an effect on virion assembly or release.
-
Caption: Proposed Mechanism of Action Targeting Viral Lifecycle.
Data Interpretation and Future Directions
A successful outcome from this proposed research framework would be the identification of this compound as a compound with a high Selectivity Index (SI ≥ 10).
-
If the Time-of-Addition assay points to early inhibition: Future studies would focus on viral entry assays, such as pseudovirus neutralization assays, to confirm interference with the Spike-ACE2 interaction.
-
If inhibition occurs during the middle phase: The initial in silico predictions would be validated through enzymatic assays using purified Mpro, PLpro, or RdRp to directly measure inhibition constants (Ki).
-
If inhibition is late-stage: Electron microscopy could be employed to visualize any defects in virion assembly or budding.
Upon successful MoA confirmation, subsequent steps in the drug development pipeline would include lead optimization through structure-activity relationship (SAR) studies, pharmacokinetic (ADME/Tox) profiling, and eventual evaluation in preclinical animal models.
Conclusion
This technical guide outlines a rigorous, logical, and experimentally sound pathway for evaluating the anticoronaviral potential of this compound. By leveraging the known antiviral promise of the benzotriazole scaffold and applying a systematic screening cascade that integrates computational and in vitro methodologies, this framework provides a clear roadmap for researchers. The detailed protocols and underlying scientific rationale are designed to ensure data integrity and facilitate the potential discovery of a novel therapeutic candidate to address the ongoing challenge of coronavirus infections.
References
-
Sanna, V., et al. (2023). Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. Pharmaceuticals, 16(3), 429. [Link]
-
Piras, S., et al. (2015). Antiviral activity of benzotriazole derivatives. 5-[4-(Benzotriazol-2-yl)phenoxy]-2,2-dimethylpentanoic acids potently and selectively inhibit Coxsackie Virus B5. Bioorganic & Medicinal Chemistry, 23(21), 7151-7158. [Link]
-
Sanna, V., et al. (2023). Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. National Center for Biotechnology Information. [Link]
-
Kohl, A., et al. (2011). In silico virtual screening approaches for anti-viral drug discovery. Molecules, 16(8), 6489-6505. [Link]
-
LaPoint, K. (n.d.). Mechanisms of action of antiviral drugs. Research Starters. [Link]
-
Ahmad, F., et al. (2021). In silico Analysis for the Repurposing of Broad-spectrum Antiviral Drugs against Multiple Targets from SARS-CoV-2: A Molecular Docking and ADMET Approach. Combinatorial Chemistry & High Throughput Screening, 24(9), 1438-1453. [Link]
-
da Silva, F. M., et al. (2020). COVID-19: drug repurposing and new insights for drug discovery. ResearchGate. [Link]
-
Song, Y., et al. (2021). Overview of Targets and Potential Drugs of SARS-CoV-2 According to the Viral Replication. Virologica Sinica, 36(2), 163-172. [Link]
-
Antibodies-online.com. (n.d.). SARS-CoV-2 Life Cycle: Stages and Inhibition Targets. [Link]
-
V’kovski, P., et al. (2021). COVID-19: Coronavirus replication, pathogenesis, and therapeutic strategies. The Journal of Clinical Investigation, 131(1), e145228. [Link]
-
Sanna, V., et al. (2023). Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. Diva-Portal.org. [Link]
-
Charles River Laboratories. (n.d.). Antiviral & Antimicrobial Testing. [Link]
-
Jalkute, C., et al. (2021). A review: Mechanism of action of antiviral drugs. Journal of Pharmaceutical Sciences and Research, 13(3), 164-169. [Link]
-
Kaur, J., et al. (2024). Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. Proceedings of the National Academy of Sciences, India Section B: Biological Sciences. [Link]
-
Virology Research Services. (n.d.). Antiviral Drug Screening. [Link]
-
Noah, D. L., et al. (2007). Cell-based Assays to Identify Inhibitors of Viral Disease. Current Chemical Genomics, 1, 1-11. [Link]
-
Sanna, V., et al. (2023). Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. MDPI. [Link]
-
Sanna, V., et al. (2023). Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. OUCI. [Link]
-
Das, S., et al. (2021). Potential Drug Strategies to Target Coronaviruses. Semantic Scholar. [Link]
-
Sanna, V., et al. (2023). Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. MDPI. [Link]
-
Carta, A., et al. (2021). Synthesis, Antitumor and Antiviral In Vitro Activities of New Benzotriazole-Dicarboxamide Derivatives. Frontiers in Chemistry, 9, 676831. [Link]
-
Gankui, V., et al. (2023). Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains. Journal of Virological Methods, 319, 114782. [Link]
-
Joon, S., et al. (2022). In Silico Drug Discovery for Treatment of Virus Diseases. ResearchGate. [Link]
-
Slideshare. (n.d.). Antiviral Drugs and their mechanism of action. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Yilmaz, M., et al. (2023). Investigation of antiviral substances in Covid 19 by Molecular Docking: In Silico Study. Semantic Scholar. [Link]
-
Kaur, J., et al. (2024). Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. National Center for Biotechnology Information. [Link]
-
Haviernik, J., et al. (2021). Identification and evaluation of antiviral activity of novel compounds targeting SARS-CoV-2 virus by enzymatic and antiviral assays, and computational analysis. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1264-1277. [Link]
-
Jöge, F. M. (2023). Molecular Docking Studies of Novel Benzotriazole Derivative as Potent Antimicrobial Agent. Current Opinion in Three Dimensional Printing, 3(3), 318-328. [Link]
-
Jalkute, C., et al. (2021). A review: Mechanism of action of antiviral drugs. Consensus. [Link]
-
Kohl, A., et al. (2011). In Silico Virtual Screening Approaches for Anti-Viral Drug Discovery. AMiner. [Link]
-
Kula, J., et al. (2018). In vitro methods for testing antiviral drugs. Future Virology, 13(10), 703-718. [Link]
-
Khan, K. M., et al. (2019). Synthesis of benzotriazoles derivatives and their dual potential as α-amylase and α-glucosidase inhibitors in vitro: Structure-activity relationship, molecular docking, and kinetic studies. European Journal of Medicinal Chemistry, 183, 111677. [Link]
-
Gomes, A. M., et al. (2023). Evaluation of the Cytotoxic and Antiviral Effects of Small Molecules Selected by In Silico Studies as Inhibitors of SARS-CoV-2 Cell Entry. National Center for Biotechnology Information. [Link]
-
JoVE. (2022). Early Viral Entry Assays to identify and evaluate Antiviral Compounds. [Link]
-
Institute for Antiviral Research, Utah State University. (n.d.). In Vitro Antiviral Testing. [Link]
-
Sci-Hub. (n.d.). Synthesis and bioactive evaluations of novel benzotriazole compounds as potential antimicrobial agents and the interaction with calf thymus DNA. [Link]
-
Gonzalez-Perez, G., et al. (2022). Identification of Compounds With Antiviral Activity Against SARS-CoV-2 in the MMV Pathogen Box Using a Phenotypic High-Throughput Screening Assay. Frontiers in Cellular and Infection Microbiology, 12, 868370. [Link]
-
Olasunkanmi, O. I., et al. (2022). Some Benzotriazole and Benzimidazole Derivatives as Antifungal Agents for Candida Species: A Molecular Docking Study. ResearchGate. [Link]
-
WAN, J., et al. (2009). Synthesis, Structure and Biological Activities of 2-(1H-1,2,3-Benzotriazol-1-yl)-1-(4-methylphenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone. Chinese Journal of Organic Chemistry, 29(1), 116-120. [Link]
-
WAN, J., et al. (2009). Synthesis, Structure and Biological Activities of 2-(1H-1, 2, 3-Benzotriazol-1-yl)-1-(4-methylphenyl). ResearchGate. [Link]
Sources
- 1. Frontiers | Synthesis, Antitumor and Antiviral In Vitro Activities of New Benzotriazole-Dicarboxamide Derivatives [frontiersin.org]
- 2. SARS-CoV-2 Life Cycle: Stages and Inhibition Targets [antibodies-online.com]
- 3. Potential Drug Strategies to Target Coronaviruses. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Overview of Targets and Potential Drugs of SARS-CoV-2 According to the Viral Replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ccjm.org [ccjm.org]
- 7. Antiviral activity of benzotriazole derivatives. 5-[4-(Benzotriazol-2-yl)phenoxy]-2,2-dimethylpentanoic acids potently and selectively inhibit Coxsackie Virus B5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives [diva-portal.org]
- 12. This compound | C14H10BrN3O | CID 761840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 163729-26-8 this compound AKSci 5452CD [aksci.com]
- 14. Compound 2-(1H-benzotriazol-1-yl)-1-(4-bromophenyl)ethan-1-one - Chemdiv [chemdiv.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. currentopinion.be [currentopinion.be]
- 17. scientificarchives.com [scientificarchives.com]
- 18. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 19. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. criver.com [criver.com]
- 22. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 24. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]
- 25. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
An In-depth Technical Guide to 2-(Benzotriazol-1-yl)-1-(4-bromophenyl)ethanone (CAS 163729-26-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Benzotriazol-1-yl)-1-(4-bromophenyl)ethanone, with CAS number 163729-26-8, is an aromatic ketone belonging to the benzotriazole class of heterocyclic compounds. The benzotriazole moiety is a well-established pharmacophore in medicinal chemistry, known to impart a wide range of biological activities to molecules. These activities include antimicrobial, anticancer, and antiviral properties. The presence of the benzotriazole ring system, coupled with a brominated phenyl ketone structure, suggests that this compound may hold significant potential for further investigation in drug discovery and development. This guide aims to provide a comprehensive overview of the available technical information on this compound, including its synthesis, physicochemical properties, and potential therapeutic applications based on the activities of structurally related compounds.
Physicochemical Properties
While extensive experimental data for this specific compound is not widely published, the following table summarizes its key physicochemical properties based on information from chemical suppliers and databases.
| Property | Value | Source |
| CAS Number | 163729-26-8 | [1] |
| Molecular Formula | C₁₄H₁₀BrN₃O | [1] |
| Molecular Weight | 316.15 g/mol | [1] |
| IUPAC Name | 2-(1H-1,2,3-benzotriazol-1-yl)-1-(4-bromophenyl)ethanone | [1] |
| Appearance | Solid (form not specified) | [2] |
| Purity | Typically ≥95% | [2] |
| Solubility | Limited experimental data; predicted to be soluble in organic solvents. | |
| Storage | Store in a cool, dry place away from incompatible materials. | [2] |
Synthesis
A plausible and common method for the synthesis of this compound is the N-alkylation of benzotriazole with an appropriate α-haloketone. Specifically, this would involve the reaction of benzotriazole with 2-bromo-1-(4-bromophenyl)ethanone. This reaction is a well-established method for the synthesis of N-substituted benzotriazoles.
The synthesis can be visualized with the following workflow:
Caption: Synthetic workflow for this compound.
Experimental Protocol (Proposed)
The following is a generalized, step-by-step protocol based on similar N-alkylation reactions of benzotriazole:
-
Preparation: In a round-bottom flask, dissolve benzotriazole (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetone.
-
Addition of Base: Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.1-1.5 equivalents), to the solution and stir for 30-60 minutes at room temperature to form the benzotriazole anion.
-
Addition of Alkylating Agent: Slowly add a solution of 2-bromo-1-(4-bromophenyl)ethanone (1 equivalent) in the same solvent to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into cold water to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with water, and then purify by recrystallization from a suitable solvent (e.g., ethanol) to obtain the final product, this compound.
Potential Biological Activities and Mechanism of Action
While there is a lack of specific biological data for this compound, the benzotriazole scaffold is present in numerous compounds with significant pharmacological activities.
Anticancer Potential
Many benzotriazole derivatives have demonstrated potent anticancer activity through various mechanisms. These include the inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis. For instance, some benzotriazole-substituted quinazolines have been shown to act as tubulin polymerization inhibitors, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3] Given the structural similarities, it is plausible that this compound could exhibit similar antiproliferative effects.
A potential mechanism of action for the anticancer activity of benzotriazole derivatives is illustrated below:
Caption: Potential anticancer mechanism of action for benzotriazole derivatives.
Antiviral Potential
PubChem lists this compound as having a potential role as an anticoronaviral agent.[1] While the specific data supporting this is not provided, numerous benzotriazole derivatives have been synthesized and evaluated for their antiviral activities against a broad spectrum of viruses.[4][5] For example, certain benzotriazole derivatives have shown selective activity against enteroviruses like Coxsackievirus B5.[4] The mechanism of action for some of these antiviral benzotriazoles involves interference with the early stages of viral infection, such as attachment to the host cell.[6]
Safety and Handling
Based on available Safety Data Sheets (SDS), this compound should be handled with care in a well-ventilated area.[2] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush the affected area with plenty of water.
Conclusion
This compound is a benzotriazole derivative with potential for further investigation in drug discovery. While specific biological data for this compound is limited, the known pharmacological activities of the benzotriazole class of compounds, particularly in the areas of oncology and virology, suggest that it could be a valuable lead compound. The proposed synthesis via N-alkylation of benzotriazole is a straightforward and established method. Further research is warranted to fully elucidate the biological activity and therapeutic potential of this compound.
References
-
Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. Available at: [Link]
-
Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. National Institutes of Health. Available at: [Link]
-
Antiviral Activity of Benzotriazole Based Derivatives. ResearchGate. Available at: [Link]
Sources
- 1. This compound | C14H10BrN3O | CID 761840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 163729-26-8 this compound AKSci 5452CD [aksci.com]
- 3. Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity | Bentham Science [eurekaselect.com]
- 4. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes & Protocols: Evaluating the Antimicrobial Potential of 2-(Benzotriazol-1-yl)-1-(4-bromophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Imperative for Novel Antimicrobial Agents
The relentless rise of antimicrobial resistance (AMR) poses a formidable threat to global public health. The diminishing efficacy of existing antibiotics necessitates a continuous search for novel chemical scaffolds with potent antimicrobial activity.[1] Heterocyclic compounds, particularly those containing the benzotriazole moiety, have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial, antiviral, and antifungal activities.[2][3][4][5][6] Benzotriazole derivatives are recognized for their ability to serve as a versatile scaffold in drug design, allowing for structural modifications that can enhance their biological effects.[2][4]
This document provides a comprehensive guide to the antimicrobial evaluation of a specific benzotriazole derivative, 2-(Benzotriazol-1-yl)-1-(4-bromophenyl)ethanone (PubChem CID: 761840).[7] This compound, featuring a benzotriazole ring linked to a brominated phenyl ketone, presents a promising candidate for investigation. While this specific molecule has been identified as a potential anticoronaviral agent, its broader antimicrobial spectrum remains to be fully elucidated.[7]
These application notes are designed to provide researchers with detailed, field-proven protocols for a systematic in vitro evaluation, from initial screening to quantitative assessment of antimicrobial efficacy. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating reliable and reproducible data.
Pre-Experimental Preparations: Foundational Steps for Success
Rigorous and standardized preliminary steps are critical for the accuracy of any antimicrobial assay.
Compound Handling and Stock Solution Preparation
-
Compound Integrity: Upon receipt, store this compound under appropriate conditions (cool, dry, and dark) to prevent degradation.
-
Solvent Selection: The solubility of the test compound is a critical first step. Due to the aromatic and heterocyclic nature of the compound, it is likely to have low aqueous solubility.
-
Primary Choice: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration primary stock solution (e.g., 10 mg/mL). It is miscible with most aqueous culture media and is generally non-toxic to microorganisms at the low final concentrations used in assays (<1% v/v).
-
Verification: Always perform a solvent toxicity control to ensure that the final concentration of DMSO used in the assay does not inhibit microbial growth.
-
-
Stock Solution Protocol:
-
Accurately weigh a precise amount of this compound.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration.
-
Vortex thoroughly until the compound is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Selection of Microbial Strains and Culture Conditions
A representative panel of microorganisms is essential to determine the spectrum of activity.
-
Recommended Panel:
-
Gram-Positive Bacteria: Staphylococcus aureus (e.g., ATCC 25923), Bacillus subtilis (e.g., ATCC 6633).[8]
-
Gram-Negative Bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853).
-
Fungi (Yeast): Candida albicans (e.g., ATCC 90028), Aspergillus niger (e.g., ATCC 16404).[4][9]
-
-
Culture Media:
-
Bacteria: Mueller-Hinton Broth (MHB) and Mueller-Hinton Agar (MHA) are the internationally recognized standard media for routine antimicrobial susceptibility testing as they support the growth of most common pathogens and have minimal interaction with antimicrobial agents.[10]
-
Fungi: RPMI-1640 medium is recommended for antifungal susceptibility testing of yeasts and molds as per CLSI guidelines.[11][12] For solid media, Sabouraud Dextrose Agar (SDA) is commonly used.
-
-
Inoculum Preparation: Standardizing the inoculum concentration is paramount for reproducibility. The McFarland turbidity standard is the classical method.
-
From a fresh (18-24 hour) culture plate, select several well-isolated colonies.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL for bacteria.
-
This standardized suspension must be further diluted for use in specific assays as described in the protocols below.
-
Experimental Protocols: A Step-by-Step Guide
Protocol 1: Preliminary Screening via Agar Disk Diffusion (Kirby-Bauer Method)
This method provides a rapid, qualitative assessment of antimicrobial activity, ideal for initial screening.[10][13][14] The principle is based on the diffusion of the compound from a paper disk into the agar, creating a concentration gradient. If the compound is active, a clear zone of no growth (zone of inhibition) will appear around the disk.[15][16]
Methodology:
-
Plate Preparation: Prepare Mueller-Hinton Agar (MHA) plates with a uniform depth of 4 mm.[10][14][15] Allow the plates to dry before inoculation.
-
Inoculation: Dip a sterile cotton swab into the standardized 0.5 McFarland bacterial suspension. Remove excess fluid by pressing the swab against the inside of the tube.[13][14] Swab the entire surface of the MHA plate three times, rotating the plate 60 degrees after each application to ensure a confluent lawn of growth.[13][16]
-
Disk Application:
-
Aseptically place sterile blank paper disks (6 mm diameter) onto the inoculated agar surface.
-
Carefully pipette a specific volume (e.g., 10 µL) of the this compound stock solution onto each disk.
-
Include a positive control disk (a known antibiotic, e.g., Ciprofloxacin) and a negative control disk (with DMSO only).
-
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Result Interpretation: Measure the diameter of the zone of inhibition in millimeters (mm). A larger zone diameter generally indicates greater susceptibility of the microorganism to the compound.
Diagram: Agar Disk Diffusion Workflow
Caption: Workflow for the Agar Disk Diffusion Assay.
Protocol 2: Quantitative Analysis by Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[17] This quantitative method is the gold standard for susceptibility testing and is essential for evaluating the potency of a new compound.[18] The protocol described here is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[19]
Methodology:
-
Plate Setup: Use sterile 96-well microtiter plates. Add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12 in each row to be used.
-
Compound Dilution:
-
Add 100 µL of the test compound stock solution (prepared at twice the highest desired final concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
This leaves well 11 as the growth control (no compound) and well 12 as the sterility control (no inoculum).
-
-
Inoculum Addition:
-
Dilute the 0.5 McFarland suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well. This typically requires a 1:100 dilution of the standardized suspension, from which 50 µL is added to each well (except the sterility control).
-
The final volume in wells 1-11 will be 100 µL. Add 100 µL of sterile broth to well 12.
-
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours in ambient air.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a microplate reader.
Diagram: Broth Microdilution Workflow
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. jrasb.com [jrasb.com]
- 3. researchgate.net [researchgate.net]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigating the Antimicrobial Activity of Derivatives of Benzotriazole | Journal for Research in Applied Sciences and Biotechnology [jrasb.com]
- 7. This compound | C14H10BrN3O | CID 761840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. microbenotes.com [microbenotes.com]
- 11. journals.asm.org [journals.asm.org]
- 12. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. asm.org [asm.org]
- 14. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 17. pdb.apec.org [pdb.apec.org]
- 18. researchgate.net [researchgate.net]
- 19. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
Application Notes & Protocols: Molecular Docking of 2-(Benzotriazol-1-yl)-1-(4-bromophenyl)ethanone
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing molecular docking studies with the compound 2-(Benzotriazol-1-yl)-1-(4-bromophenyl)ethanone. Molecular docking is a pivotal computational technique in structure-based drug design, enabling the prediction of binding conformations and affinities between a small molecule (ligand) and a macromolecular target (receptor).[1][2][3] This guide offers a detailed, step-by-step protocol using industry-standard, freely available software, while also delving into the scientific rationale behind each procedural choice. The workflow covers ligand and protein preparation, docking simulation, and results in analysis, ensuring a robust and reproducible computational experiment.
Introduction: Scientific Context and Rationale
1.1. The Ligand: this compound
The subject of this protocol, this compound (PubChem CID: 761840), is an aromatic ketone containing a benzotriazole moiety.[4][5] Benzotriazole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[6][7][8][9][10] The presence of this scaffold suggests the potential for this compound to interact with various biological targets.
1.2. The Target: Cyclooxygenase-2 (COX-2) - A Hypothetical Case Study
A critical prerequisite for molecular docking is the identification of a relevant biological target.[11][12][13] As of this writing, a specific, experimentally validated target for this compound has not been reported in the public domain. However, numerous benzotriazole-containing compounds have been investigated as anti-inflammatory agents.[7][8] Therefore, for the purpose of this instructional protocol, we have selected Human Cyclooxygenase-2 (COX-2) as a representative and scientifically plausible target.
COX-2 is a key enzyme in the prostaglandin biosynthesis pathway and is a well-established target for nonsteroidal anti-inflammatory drugs (NSAIDs).[14] It is important to underscore that this is a hypothetical docking study designed to illustrate the methodology. The principles and steps outlined herein are transferable to any validated protein target.
1.3. The Principle of Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[1][2] The process involves two main stages:
-
Sampling: Generating a variety of possible ligand conformations and orientations (poses) within the receptor's binding site.
-
Scoring: Evaluating the "fitness" of each pose using a scoring function, which estimates the binding affinity (typically in kcal/mol). A more negative binding energy indicates a stronger predicted interaction.[15][16]
This protocol will utilize AutoDock Vina , a widely used, open-source molecular docking program known for its accuracy and efficiency.[17][18][19]
Experimental Workflow: A Visual Overview
The entire molecular docking process can be conceptualized as a multi-stage pipeline, from data acquisition to final analysis.
Sources
- 1. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C14H10BrN3O | CID 761840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Compound 2-(1H-benzotriazol-1-yl)-1-(4-bromophenyl)ethan-1-one - Chemdiv [chemdiv.com]
- 6. researchgate.net [researchgate.net]
- 7. ijrrjournal.com [ijrrjournal.com]
- 8. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gsconlinepress.com [gsconlinepress.com]
- 10. researchgate.net [researchgate.net]
- 11. How are target proteins identified for drug discovery? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 17. youtube.com [youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. m.youtube.com [m.youtube.com]
Application Notes & Protocols: A Practical Guide to Assessing the Antifungal Activity of Novel Benzotriazole Derivatives
For: Researchers, scientists, and drug development professionals in mycology and medicinal chemistry.
Introduction: The Imperative for Novel Antifungal Agents
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge. This situation underscores the urgent need for the discovery and development of new antifungal agents with novel mechanisms of action and improved efficacy. Benzotriazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of biological activities, including potent antifungal effects.[1][2][3][4] Many of these derivatives function by inhibiting cytochrome P450 14α-demethylase (CYP51), an essential enzyme in the fungal ergosterol biosynthesis pathway, which is a well-established target for azole antifungals.[4][5]
This guide provides a comprehensive, step-by-step protocol for evaluating the in vitro antifungal activity of newly synthesized benzotriazole derivatives. The methodologies detailed herein are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring robust and reproducible data generation.[6][7][8] We will focus on the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and the subsequent procedure to establish the Minimum Fungicidal Concentration (MFC).
Scientific Foundation: Understanding Antifungal Susceptibility Testing
The primary goal of antifungal susceptibility testing (AFST) is to determine the lowest concentration of a drug that can inhibit the visible growth of a fungus (MIC) or kill it (MFC).[6][9] This in vitro data is crucial for the initial screening of compound libraries, structure-activity relationship (SAR) studies, and prioritizing lead candidates for further development.
The broth microdilution method is a widely accepted and standardized technique for determining MIC values.[6][10][11] It involves challenging a standardized fungal inoculum with serial dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate.[10][12][13][14][15] The MIC is determined after a specified incubation period by observing the lowest drug concentration that prevents visible fungal growth.[10]
While the MIC indicates growth inhibition (fungistatic activity), the MFC provides insight into the compound's ability to kill the fungus (fungicidal activity). The MFC is determined as a secondary assay after the MIC is established, by subculturing the contents of wells with no visible growth onto drug-free agar plates.[9][16][17][18][19] The MFC is defined as the lowest concentration of the compound that results in a significant reduction (typically ≥99.9%) in viable fungal cells compared to the initial inoculum.[9][17]
Part 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from the CLSI M27 and EUCAST guidelines for yeasts and provides a robust framework for testing novel compounds.[6][7][12]
Materials and Reagents
-
Fungal Strains:
-
Culture Media:
-
Sabouraud Dextrose Agar (SDA) for subculturing.
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with 3-(N-morpholino)propanesulfonic acid (MOPS) to pH 7.0.[6]
-
-
Reagents:
-
Novel benzotriazole derivatives.
-
Control antifungal drug (e.g., Fluconazole, Amphotericin B).
-
Dimethyl sulfoxide (DMSO) for dissolving compounds.
-
Sterile saline (0.85% NaCl) or sterile distilled water.
-
-
Equipment and Consumables:
-
Sterile, flat-bottom 96-well microtiter plates.[24]
-
Multichannel pipette.
-
Spectrophotometer.
-
Incubator (35°C).
-
Vortex mixer.
-
Sterile dilution tubes.
-
Hemocytometer or automated cell counter.
-
Experimental Workflow
Caption: Workflow for MFC Determination.
Step-by-Step Protocol
-
Selection of Wells: Following MIC determination, select the wells corresponding to the MIC, and all wells with higher concentrations of the test compound that show no visible growth. Also, include the growth control well.
-
Subculturing: Mix the contents of each selected well thoroughly. Using a sterile pipette, withdraw a 10-20 µL aliquot from each well. [16][18]3. Plating: Spot or streak the aliquot onto a labeled section of an SDA plate.
-
Incubation: Incubate the SDA plates at 35°C for 24-48 hours, or until growth is clearly visible in the spot from the growth control well.
-
MFC Determination: The MFC is the lowest concentration of the compound that results in no fungal growth or a profound reduction in CFU (e.g., ≤3 colonies, corresponding to ≥99.9% killing) on the subculture plate. [9][16][17]
Interpreting MFC Data
The relationship between the MFC and MIC values provides insight into the nature of the antifungal activity.
-
Fungicidal Activity: If the MFC/MIC ratio is ≤ 4, the compound is generally considered fungicidal. [9]* Fungistatic Activity: If the MFC/MIC ratio is > 4, the compound is considered fungistatic. [9] Present the combined MIC and MFC data in a comprehensive table.
| Compound | C. albicans MIC (µg/mL) | C. albicans MFC (µg/mL) | MFC/MIC Ratio | Activity |
| Benzotriazole A | 8 | 16 | 2 | Fungicidal |
| Benzotriazole B | 2 | >64 | >32 | Fungistatic |
| Fluconazole | 1 | >64 | >64 | Fungistatic |
Conclusion: A Pathway to Validated Antifungal Discovery
This detailed protocol provides a standardized and reliable framework for the initial in vitro evaluation of novel benzotriazole derivatives as potential antifungal agents. By adhering to established guidelines and maintaining rigorous quality control, researchers can generate high-quality, reproducible data essential for advancing promising compounds through the drug discovery pipeline. The systematic determination of both MIC and MFC values allows for a comprehensive understanding of a compound's antifungal profile, distinguishing between growth-inhibitory and fungicidal mechanisms, which is critical for guiding further optimization and development efforts.
References
-
Berkow, E. L., & Lockhart, S. R. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00069-19. [Link]
-
Scudeller, L., et al. (2021). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. Journal of Fungi, 7(11), 949. [Link]
-
Rodriguez-Tudela, J. L., et al. (2005). Multicentre determination of quality control strains and quality control ranges for antifungal susceptibility testing of yeasts and filamentous fungi using the methods of the Antifungal Susceptibility Testing Subcommittee of the European Committee on Antimicrobial Susceptibility Testing (AFST-EUCAST). Clinical Microbiology and Infection, 11(4), 281-289. [Link]
-
Gomez-Lopez, A., et al. (2003). Inoculum preparation for in-vitro susceptibility testing of filamentous fungi. Journal of Antimicrobial Chemotherapy, 52(4), 707-709. [Link]
-
Centers for Disease Control and Prevention. (2024). Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips. [Link]
-
Espinel-Ingroff, A., et al. (2002). Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study. Journal of Clinical Microbiology, 40(9), 3204-3208. [Link]
-
Manavathu, E. K., et al. (1998). Inoculum Standardization for Antifungal Susceptibility Testing of Filamentous Fungi Pathogenic for Humans. Journal of Clinical Microbiology, 36(11), 3434-3436. [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. CLSI. [Link]
-
Manavathu, E. K., et al. (1998). Inoculum Standardization for Antifungal Susceptibility Testing of Filamentous Fungi Pathogenic for Humans. ResearchGate. [Link]
-
de-Souza-Silva, C. M., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), 57127. [Link]
-
ResearchGate. (n.d.). Minimum fungicidal concentration assessment method. [Link]
-
Espinel-Ingroff, A., et al. (2004). Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study. Journal of Clinical Microbiology, 42(2), 708-715. [Link]
-
Clinical and Laboratory Standards Institute. (2020). M60 | Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition. CLSI. [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (n.d.). Fungi (AFST). EUCAST. [Link]
-
JoVE. (2022, August 4). Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview [Video]. YouTube. [Link]
-
McCormick, T. S., & Johnson, M. D. (2021). A Practical Guide to Antifungal Susceptibility Testing. Journal of the Pediatric Infectious Diseases Society, 10(Supplement_2), S28-S34. [Link]
-
Clinical and Laboratory Standards Institute. (2022). M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. CLSI. [Link]
-
Verma, R., et al. (2022). Benzotriazole: An overview of its versatile biological behaviour. Journal of Chemical and Pharmaceutical Research, 14(3), 310-318. [Link]
-
Centers for Disease Control and Prevention. (2024). Antifungal Susceptibility Testing for C. auris. [Link]
-
Patel, P., et al. (2015). Design, synthesis and evaluation of benzotriazole derivatives as novel antifungal agents. Bioorganic & Medicinal Chemistry Letters, 25(17), 3584-3588. [Link]
-
Arendrup, M. C., et al. (2010). EUCAST breakpoints for antifungals. Current Opinion in Infectious Diseases, 23(6), 573-579. [Link]
-
ResearchGate. (n.d.). MIC end point measurements by the broth microdilution methods at 24 and 48 h. [Link]
-
Espinel-Ingroff, A. (1991). Spectrophotometric method of inoculum preparation for the in vitro susceptibility testing of filamentous fungi. Journal of Clinical Microbiology, 29(2), 392-393. [Link]
-
Cuenca-Estrella, M., et al. (2006). Antifungal Susceptibility Testing in Aspergillus Spp. According to EUCAST Methodology. Medical Mycology, 44(Supplement_1), S319-S325. [Link]
-
Jeannot, K., & Plésiat, P. (2014). Drug susceptibility testing by dilution methods. Methods in Molecular Biology, 1149, 49-58. [Link]
-
Pfaller, M. A., et al. (1994). Selection of candidate quality control isolates and tentative quality control ranges for in vitro susceptibility testing of yeast isolates by National Committee for Clinical Laboratory Standards proposed standard methods. Journal of Clinical Microbiology, 32(7), 1650-1653. [Link]
-
Arendrup, M. C., et al. (2010). EUCAST breakpoints for antifungals. Revista Iberoamericana de Micología, 27(3), 113-117. [Link]
-
Santos, D. A., & Hamdan, J. S. (2005). Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum. Journal of Clinical Microbiology, 43(4), 1917-1920. [Link]
-
Ostrosky-Zeichner, L., et al. (2003). Current status of antifungal susceptibility testing methods. Medical Mycology, 41(4), 283-294. [Link]
-
IVAMI. (n.d.). Tests to determine MIC (Minimum Inhibitory Concentration), MBC (Minimum Bactericidal Concentration), MFC (Minimum Fungicidal Concentration) in disinfectant products. Instituto Valenciano de Microbiología. [Link]
-
Jenkins, A. C., et al. (2024). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Antimicrobial Agents and Chemotherapy, 68(4), e0123523. [Link]
-
BPS Bioscience. (n.d.). Serial Dilution Protocol. [Link]
-
Kumar, S., & Singh, A. (2023). Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. Journal for Research in Applied Sciences and Biotechnology, 2(6), 1-6. [Link]
-
ResearchGate. (n.d.). EUCAST breakpoints for antifungals. [Link]
-
Zhang, L., et al. (2014). Recent Development of Benzotriazole-Based Medicinal Drugs. Med chem, 4(8), 607-620. [Link]
-
Patel, P., et al. (2013). Synthesis and Evaluation of Antifungal Activity of Benzotriazole Derivatives. Asian Journal of Biomedical and Pharmaceutical Sciences, 3(19), 34. [Link]
-
Arendrup, M. C., et al. (2020). How to interpret MICs of antifungal compounds according to the revised clinical breakpoints v. 10.0 European committee on antimicrobial susceptibility testing (EUCAST). Clinical Microbiology and Infection, 26(11), 1464-1472. [Link]
-
Garcia-Rubio, R., et al. (2023). Identification and antifungal susceptibility patterns of reference yeast strains to novel and conventional agents: a comparative study using CLSI, EUCAST and Sensititre YeastOne methods. Journal of Antimicrobial Chemotherapy, 78(3), 775-782. [Link]
-
MacLowry, J. D., & Marsh, H. H. (1968). Semiautomatic microtechnic for serial dilution-antibiotic sensitivity testing in the clinical laboratory. Journal of Laboratory and Clinical Medicine, 72(4), 685-687. [Link]
-
The Penguin Prof. (2023, April 27). MIC Assay Calculations: Mastering Dilution Factors & Antibiotic Concentrations [Video]. YouTube. [Link]
-
Amanote Research. (n.d.). Selection of Candidate Quality Control Isolates and Tentative Quality Control Ranges for in Vitro Susceptibility Testing of Yeast Isolates by National Committee for Clinical Laboratory Standards Proposed Standard Methods. [Link]
Sources
- 1. ukaazpublications.com [ukaazpublications.com]
- 2. jrasb.com [jrasb.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. alliedacademies.org [alliedacademies.org]
- 5. Design, synthesis and evaluation of benzotriazole derivatives as novel antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EUCAST: Fungi (AFST) [eucast.org]
- 8. Antifungal Susceptibility Testing for C. auris | Candida auris (C. auris) | CDC [cdc.gov]
- 9. mdpi.com [mdpi.com]
- 10. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug susceptibility testing by dilution methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. academic.oup.com [academic.oup.com]
- 15. youtube.com [youtube.com]
- 16. Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Tests to determine MIC (Minimum Inhibitory Concentration), MBC (Minimum Bactericidal Concentration), MFC (Minimum Fungicidal Concentration) in disinfectant products. - IVAMI [ivami.com]
- 20. Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips | Fungal Diseases | CDC [cdc.gov]
- 21. journals.asm.org [journals.asm.org]
- 22. Identification and antifungal susceptibility patterns of reference yeast strains to novel and conventional agents: a comparative study using CLSI, EUCAST and Sensititre YeastOne methods - PMC [pmc.ncbi.nlm.nih.gov]
- 23. (PDF) Selection of Candidate Quality Control Isolates and [research.amanote.com]
- 24. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Versatility of 2-(Benzotriazol-1-yl)-1-(4-bromophenyl)ethanone: A Gateway to Novel Chemical Scaffolds
Introduction: The Unassuming Power of a Benzotriazole Intermediate
In the landscape of organic synthesis and medicinal chemistry, the strategic use of intermediates is paramount to the efficient construction of complex molecular architectures. Among the vast arsenal of synthetic tools, the benzotriazole moiety, particularly when tethered to a reactive carbonyl system, stands out for its remarkable versatility. This application note delves into the synthesis and utility of 2-(Benzotriazol-1-yl)-1-(4-bromophenyl)ethanone , a crystalline solid with the molecular formula C₁₄H₁₀BrN₃O and a molecular weight of 316.15 g/mol [1]. This compound serves as a potent and stable intermediate, embodying the principles of the "benzotriazole methodology" pioneered by Katritzky and coworkers[2]. The benzotriazole group in this molecule is not merely a passenger; it is an exceptional activating group and a superb leaving group, facilitating a host of subsequent transformations. The presence of the 4-bromophenyl group further enhances its utility, offering a handle for cross-coupling reactions, thereby expanding the synthetic possibilities. This guide provides detailed protocols for the synthesis of this key intermediate and its application in the generation of diverse molecular scaffolds, including α-amino ketones, α-thio ketones, and α-hydroxy ketones, which are prevalent in numerous biologically active compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀BrN₃O | PubChem CID: 761840[1] |
| Molecular Weight | 316.15 g/mol | PubChem CID: 761840[1] |
| Appearance | Crystalline solid | Inferred from related compounds |
| CAS Number | 163729-26-8 | PubChem CID: 761840[1] |
| IUPAC Name | 2-(1H-1,2,3-benzotriazol-1-yl)-1-(4-bromophenyl)ethanone | PubChem CID: 761840[1] |
Core Synthesis Protocol: Preparation of this compound
The most direct and efficient synthesis of the title compound involves the N-alkylation of benzotriazole with 2-bromo-1-(4-bromophenyl)ethanone. This reaction is a classic example of nucleophilic substitution where the benzotriazole anion displaces the bromide. The use of a mild base is crucial for the deprotonation of benzotriazole, and the choice of solvent can influence the reaction rate and yield.
Causality Behind Experimental Choices:
-
Base: Potassium carbonate (K₂CO₃) is a mild and inexpensive base, sufficient to deprotonate benzotriazole without promoting side reactions.
-
Solvent: N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent that readily dissolves the reactants and facilitates the SN2 reaction.
-
Temperature: Moderate heating (60-80 °C) provides the necessary activation energy for the reaction to proceed at a reasonable rate without significant decomposition of the reactants or product.
Detailed Step-by-Step Methodology:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1H-Benzotriazole (5.95 g, 50 mmol) and anhydrous potassium carbonate (10.35 g, 75 mmol).
-
Solvent Addition: Add 100 mL of dry N,N-Dimethylformamide (DMF) to the flask.
-
Addition of Alkylating Agent: Stir the mixture at room temperature for 15 minutes. Then, add 2-bromo-1-(4-bromophenyl)ethanone (13.9 g, 50 mmol) portion-wise over 10 minutes.
-
Reaction: Heat the reaction mixture to 70 °C and maintain this temperature with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water with stirring.
-
Isolation: A solid precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with water (3 x 100 mL).
-
Purification: The crude product can be purified by recrystallization from ethanol to afford this compound as a white to off-white crystalline solid.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Caption: Synthetic scheme for this compound.
Application Protocols: Harnessing the Intermediate's Reactivity
The synthetic power of this compound lies in the ability of the benzotriazole moiety to act as an excellent leaving group upon nucleophilic attack at the α-carbon. This facilitates the synthesis of a variety of α-substituted ketones, which are valuable precursors for many pharmaceuticals.
Protocol 1: Synthesis of α-Amino Ketones
α-Amino ketones are crucial building blocks for the synthesis of various nitrogen-containing heterocycles and peptidomimetics. The reaction of this compound with primary or secondary amines provides a straightforward route to these valuable compounds.
-
Nucleophile: A slight excess of the amine is used to ensure the complete consumption of the starting material.
-
Solvent: Acetonitrile is a suitable solvent that dissolves the reactants and is relatively inert under the reaction conditions.
-
Temperature: Refluxing provides the thermal energy required to overcome the activation barrier for the substitution reaction.
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (3.16 g, 10 mmol) in 40 mL of acetonitrile.
-
Nucleophile Addition: Add the desired primary or secondary amine (e.g., morpholine, 1.05 g, 12 mmol) to the solution.
-
Reaction: Reflux the reaction mixture for 8-12 hours, monitoring its progress by TLC.
-
Work-up: Upon completion, cool the mixture and evaporate the solvent under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (Eluent: gradient of Hexane/Ethyl Acetate) to yield the corresponding α-amino ketone.
Protocol 2: Synthesis of α-Thio Ketones
α-Thio ketones are important intermediates in the synthesis of sulfur-containing heterocycles such as thiazoles and thiophenes. The reaction with thiols proceeds smoothly, often with the aid of a mild base to generate the more nucleophilic thiolate.
-
Base: Triethylamine (Et₃N) acts as a base to deprotonate the thiol, forming the thiolate anion, which is a more potent nucleophile.
-
Solvent: Dichloromethane (DCM) is an excellent solvent for this reaction, being inert and easily removable.
-
Temperature: The reaction often proceeds efficiently at room temperature due to the high nucleophilicity of the thiolate.
-
Reaction Setup: To a solution of this compound (3.16 g, 10 mmol) in 50 mL of dichloromethane, add the desired thiol (e.g., thiophenol, 1.21 g, 11 mmol).
-
Base Addition: Add triethylamine (1.52 g, 15 mmol) dropwise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 3-5 hours. Monitor the reaction by TLC.
-
Work-up: Wash the reaction mixture with 1M HCl (20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash chromatography to obtain the pure α-thio ketone.
Protocol 3: Reduction to α-Hydroxy Ketone
The ketone functionality can be selectively reduced to a hydroxyl group without displacing the benzotriazole moiety, leading to the formation of α-benzotriazolyl alcohols. These are also versatile intermediates.
-
Reducing Agent: Sodium borohydride (NaBH₄) is a mild reducing agent that selectively reduces ketones in the presence of the benzotriazole group.
-
Solvent: Ethanol is a protic solvent that is compatible with NaBH₄ and effectively dissolves the substrate.
-
Reaction Setup: Suspend this compound (3.16 g, 10 mmol) in 50 mL of ethanol in a 100 mL round-bottom flask.
-
Reducing Agent Addition: Cool the suspension to 0 °C in an ice bath and add sodium borohydride (0.45 g, 12 mmol) portion-wise over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by carefully adding 1M HCl until the effervescence ceases.
-
Extraction: Remove the ethanol under reduced pressure. Add water (30 mL) and extract the product with ethyl acetate (3 x 30 mL).
-
Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield 2-(benzotriazol-1-yl)-1-(4-bromophenyl)ethanol.
Mechanism of Action: The Benzotriazole Advantage
The utility of this compound as a synthetic intermediate is rooted in the electronic properties of the benzotriazole group. Benzotriazole is a weak acid, and its conjugate base, the benzotriazolide anion, is a stable and effective leaving group. The reaction proceeds via a nucleophilic substitution mechanism at the α-carbon.
Caption: Generalized mechanism for nucleophilic substitution.
Conclusion and Future Outlook
This compound is a highly valuable and versatile intermediate in organic synthesis. Its straightforward preparation and the predictable reactivity of the benzotriazole moiety as a leaving group make it an ideal starting material for the synthesis of a wide array of α-functionalized ketones. The protocols detailed in this application note provide a solid foundation for researchers to explore the synthetic potential of this compound. The presence of the bromo-phenyl group opens up further avenues for diversification through palladium-catalyzed cross-coupling reactions, allowing for the generation of even more complex and potentially bioactive molecules. The continued exploration of benzotriazole-mediated synthesis will undoubtedly lead to the discovery of novel and efficient routes to compounds of interest in drug discovery and materials science.
References
- Katritzky, A. R., & Rachwal, S. (1987). Recent progress in the synthesis of 1,2,3-triazoles. Chemical Reviews, 87(4), 1001-1034.
- Katritzky, A. R., Lan, X., Yang, J. Z., & Denisko, O. V. (1998). Properties and synthetic utility of N-substituted benzotriazoles. Chemical Reviews, 98(2), 409-548.
- Katritzky, A. R., & Rogovoy, B. V. (2003). Benzotriazole: An Ideal Synthetic Auxiliary. Chemistry–A European Journal, 9(19), 4586-4593.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Özel Güven, N., et al. (2012). 2-(1H-Benzotriazol-1-yl)-1-(furan-2-yl)ethanol. Acta Crystallographica Section E: Structure Reports Online, 68(1), o72-o73.
-
PubChem Compound Summary for CID 761840, this compound. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link].
Sources
Application Notes & Protocols: Suzuki-Miyaura Cross-Coupling Reactions with Benzotriazole Substrates
Abstract
Benzotriazole and its derivatives are privileged heterocyclic scaffolds, integral to medicinal chemistry, materials science, and agricultural chemistry due to their wide-ranging biological and physical properties.[1][2] The functionalization of the benzotriazole core is therefore of paramount importance for the development of novel chemical entities. This guide provides an in-depth exploration of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions involving benzotriazole substrates. We move beyond a singular view of this reaction to explore two distinct and powerful transformations: the innovative denitrogenative C-C coupling that uses the triazole ring as a latent diazonium group, and the more conventional C-C coupling of halogenated benzotriazoles. This document provides not only step-by-step protocols but also the underlying mechanistic principles and expert insights required to navigate the complexities of these reactions, ensuring researchers can confidently and successfully employ these methods.
Part 1: Foundational Principles & Mechanistic Overview
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its reliability in forming carbon-carbon bonds.[3] The catalytic cycle, a sequence of oxidative addition, transmetalation, and reductive elimination, is well-understood for simple aryl halides.[4][5]
The Classical Suzuki-Miyaura Catalytic Cycle
The reaction is initiated by the oxidative addition of an aryl halide to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation, where the organic moiety from an activated organoboron species replaces the halide on the palladium center. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.[4][6]
Figure 1: The canonical catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Challenges with Heteroaromatic Substrates
When employing nitrogen-rich heterocycles like benzotriazoles, several challenges arise that can impede the reaction:
-
Catalyst Inhibition: The Lewis-basic nitrogen atoms in the benzotriazole ring can coordinate to the palladium center, leading to catalyst deactivation or poisoning.[3][7] This is a primary reason why standard protocols often fail for these substrates.[8]
-
Substrate Solubility: Highly polar heterocyclic compounds often exhibit poor solubility in common anhydrous organic solvents used for Suzuki couplings, creating a heterogeneous mixture and hindering reaction kinetics.[3]
-
Protodeboronation: Heteroaryl boronic acids are often prone to competitive cleavage of the C-B bond by solvent or residual water, especially under basic conditions, reducing the concentration of the active nucleophile.[9]
Addressing these challenges requires careful selection of ligands, bases, and solvent systems tailored to the specific substrate class.
Part 2: Denitrogenative Suzuki-Miyaura Coupling of Benzotriazoles
A groundbreaking application of Suzuki-Miyaura chemistry involves using the benzotriazole ring itself as a reactive handle. In this unprecedented transformation, the benzotriazole undergoes a palladium-catalyzed ring-opening and denitrogenation sequence to generate an in situ ortho-amino-arenediazonium species, which then couples with a boronic acid.[10][11] This strategy effectively utilizes benzotriazoles as stable precursors to highly reactive intermediates, affording structurally diverse ortho-amino-substituted biaryls.[12][13]
Mechanistic Rationale: The Power of Synergistic Activation
The key to this transformation is a synergistic activating-stabilizing effect.[10] While benzotriazoles are typically stable, the reaction conditions promote a ring-chain isomerization to form a diazonium species.[13] A silver salt, typically AgBF₄, is crucial for this process, acting as an activator for the ring-opening.[10][13] The resulting diazonium intermediate is then intercepted by the palladium catalyst, leading to the extrusion of N₂ gas and subsequent cross-coupling with the boronic acid.
Figure 2: Proposed mechanism for the denitrogenative Suzuki-Miyaura coupling of benzotriazoles.
Optimized Protocol for Denitrogenative Coupling
This protocol is adapted from the work of Wang, Wu, Li, and Tang, which demonstrates the synthesis of ortho-amino-substituted biaryls.[11]
Materials:
-
Substituted 1-arylbenzotriazole (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.05 equiv, 5 mol%)
-
Triphenylphosphine (PPh₃) (0.3 equiv, 30 mol%)
-
Silver tetrafluoroborate (AgBF₄) (2.5 equiv)
-
Anhydrous toluene
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the 1-arylbenzotriazole (e.g., 0.30 mmol), arylboronic acid (0.45 mmol), Pd(OAc)₂ (0.015 mmol), PPh₃ (0.09 mmol), and AgBF₄ (0.75 mmol).
-
Solvent Addition: Add anhydrous, degassed toluene (3.0 mL) via syringe.
-
Reaction Execution: Seal the flask and place it in a preheated oil bath at 80-100 °C. Stir vigorously for the time indicated by TLC or LC-MS analysis (typically 12-24 hours). Note: Lowering the temperature to 80 °C has been shown to be effective without side effects.[10]
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium black and silver salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired ortho-amino-biaryl product.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and HRMS.
Data Summary: Substrate Scope
The methodology exhibits a broad substrate scope with respect to both the benzotriazole and the boronic acid partner.[11][13]
| Entry | Benzotriazole Substrate (Ar¹) | Boronic Acid (Ar²) | Product | Yield (%)[11] |
| 1 | 1-Phenylbenzotriazole | Phenylboronic acid | 2-Amino-1,1'-biphenyl | 85 |
| 2 | 1-(4-Methoxyphenyl)benzotriazole | Phenylboronic acid | 4'-Methoxy-[1,1'-biphenyl]-2-amine | 82 |
| 3 | 1-(4-Chlorophenyl)benzotriazole | 4-Tolylboronic acid | 4'-Chloro-4-methyl-[1,1'-biphenyl]-2-amine | 88 |
| 4 | 1-Phenylbenzotriazole | 4-Acetylphenylboronic acid | 1-(2'-Amino-[1,1'-biphenyl]-4-yl)ethan-1-one | 75 |
| 5 | 1-Phenylbenzotriazole | Vinylboronic acid pinacol ester | 2-Vinylaniline | 70 |
Part 3: Classical Suzuki-Miyaura Coupling of Halogenated Benzotriazoles
For synthesizing C-substituted benzotriazoles (e.g., at the 4-, 5-, 6-, or 7-position), a more conventional Suzuki-Miyaura approach is employed, coupling a halogenated benzotriazole with an organoboron reagent. This requires overcoming the inherent challenges of using N-heterocyclic substrates.
Causality Behind Experimental Choices
-
Catalyst System: The key is to use catalysts that are both highly active and resistant to poisoning. Modern systems often employ bulky, electron-rich dialkylbiarylphosphine ligands (e.g., SPhos, RuPhos, XPhos).[14][15] These ligands promote fast oxidative addition and reductive elimination, outcompeting catalyst deactivation pathways.[15] Pre-catalysts, which are air-stable and generate the active Pd(0) species in situ, are highly recommended for reproducibility.[8][16]
-
Base Selection: The base plays a critical role in activating the boronic acid for transmetalation.[5][6] For challenging heteroaromatic couplings, strong, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior to sodium carbonate or hydroxides.[15][17]
-
Solvent System: A solvent system that can solubilize both the polar heterocyclic substrate and the nonpolar arylboronic acid is essential. Mixtures of an organic solvent like dioxane, toluene, or THF with water are commonly used.[8][18] The water aids in dissolving the inorganic base and facilitates the formation of the active boronate species.
Figure 3: General experimental workflow for setting up a Suzuki-Miyaura cross-coupling reaction.
General Protocol for Coupling of a Halo-Benzotriazole
Materials:
-
Halo-benzotriazole (e.g., 5-bromo-1H-benzotriazole) (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium Pre-catalyst (e.g., XPhos Pd G3) (0.02 equiv, 2 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous (2.0-3.0 equiv)
-
Solvent system (e.g., Dioxane/Water, 4:1 v/v)
-
Reaction vial with stir bar
-
Inert atmosphere
Procedure:
-
Reaction Setup: In a glovebox or on a Schlenk line, add the halo-benzotriazole (1.0 mmol), arylboronic acid (1.5 mmol), K₃PO₄ (2.0 mmol), and the palladium pre-catalyst (0.02 mmol) to the reaction vial.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 4 mL dioxane, 1 mL water).
-
Reaction Execution: Seal the vial tightly and place it in a preheated aluminum heating block at 80-110 °C. Stir for 5-24 hours, monitoring for completion.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and add water (10 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum. Purify the residue by flash chromatography to yield the C-arylated benzotriazole product.
Part 4: Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst.[15]2. Insufficiently strong or poorly soluble base.[15]3. Protodeboronation of boronic acid.[3][9]4. Catalyst poisoning by substrate.[7] | 1. Use a fresh, reliable Pd pre-catalyst. Ensure inert atmosphere is maintained.[15]2. Switch to K₃PO₄ or Cs₂CO₃. Ensure base is finely powdered.[17]3. Use the boronic acid pinacol ester instead. Use anhydrous solvents.[9]4. Increase catalyst loading (e.g., to 5 mol%). Use a more electron-rich, bulky ligand (e.g., RuPhos). |
| Homocoupling of Boronic Acid (Ar²-Ar²) | 1. Presence of oxygen.[15]2. Reaction temperature is too high, leading to catalyst decomposition. | 1. Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the setup and reaction.[15]2. Lower the reaction temperature and increase reaction time. |
| Dehalogenation of Starting Material (Ar¹-H) | 1. Catalyst decomposition pathways.2. Presence of water/protons leading to hydrodehalogenation. | 1. Screen different ligands and pre-catalysts.2. Use anhydrous base and solvents if possible, though this may impede boronic acid activation. |
References
- The Disappearing Director: The Case of Directed N-Arylation via a Removable Hydroxyl Group. (n.d.).
- Denitrogenative Suzuki and carbonylative Suzuki coupling reactions of benzotriazoles with boronic acids. (2017).
- Andrzejewska, M. R. (n.d.). COPPER-MEDIATED N1-ARYLATION OF BENZOTRIAZOLES. CUNY Academic Works.
- Wang, Y., Wu, Y., Li, Y., & Tang, Y. (2017). Denitrogenative Suzuki and Carbonylative Suzuki Coupling Reactions of Benzotriazoles with Boronic Acids.
- Chain-Growth Polymerization of Benzotriazole Using Suzuki–Miyaura Cross-Coupling and Dialkylbiarylphosphine Palladium Catalysts. (2020).
- Wang, Y., Wu, Y., Li, Y., & Tang, Y. (2017). Denitrogenative Suzuki and carbonylative Suzuki coupling reactions of benzotriazoles with boronic acids. RSC Publishing.
- Wang, Y., Wu, Y., Li, Y., & Tang, Y. (2017). Denitrogenative Suzuki and carbonylative Suzuki coupling reactions of benzotriazoles with boronic acids. Chemical Science (RSC Publishing).
- Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. (n.d.).
- Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. (n.d.).
- Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. (n.d.). Journal of the American Chemical Society.
- Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... (n.d.).
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). Journal of the American Chemical Society.
- Troubleshooting difficult Suzuki couplings with substituted boronic acids. (n.d.). Benchchem.
- Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. (n.d.).
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.).
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Suzuki reaction. (n.d.). Wikipedia.
Sources
- 1. The Disappearing Director: The Case of Directed N-Arylation via a Removable Hydroxyl Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "COPPER-MEDIATED N1-ARYLATION OF BENZOTRIAZOLES" by Magdalena R. Andrzejewska [academicworks.cuny.edu]
- 3. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Denitrogenative Suzuki and carbonylative Suzuki coupling reactions of benzotriazoles with boronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Denitrogenative Suzuki and carbonylative Suzuki coupling reactions of benzotriazoles with boronic acids - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00367F [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Benzotriazol-1-yl)-1-(4-bromophenyl)ethanone
Welcome to the technical support resource for the synthesis of 2-(Benzotriazol-1-yl)-1-(4-bromophenyl)ethanone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges of this synthesis, improve your reaction yield and purity, and ensure the reproducibility of your results.
Introduction to the Synthesis
The synthesis of this compound is typically achieved via the N-alkylation of 1H-benzotriazole with 2-bromo-1-(4-bromophenyl)ethanone. This reaction, while straightforward in principle, presents several challenges that can significantly impact yield and purity. The primary issues revolve around regioselectivity—the preferential alkylation at the N1 versus the N2 position of the benzotriazole ring—and the prevention of side reactions. This guide provides expert insights and validated protocols to address these critical aspects.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for this synthesis?
A1: The core mechanism is a nucleophilic substitution reaction (SN2). 1H-Benzotriazole is a weak acid (pKa ≈ 8.2) and is first deprotonated by a base to form the benzotriazolide anion. This anion then acts as a nucleophile, attacking the electrophilic carbon atom of 2-bromo-1-(4-bromophenyl)ethanone, displacing the bromide ion to form the desired C-N bond.
Q2: What are the primary challenges in this synthesis?
A2: The main challenge is controlling regioselectivity. The benzotriazolide anion has two nucleophilic nitrogen atoms, N1 and N2. Alkylation can occur at either position, leading to a mixture of 1-substituted (N1) and 2-substituted (N2) isomers.[1][2] Generally, the N1-isomer is the thermodynamically more stable and desired product in many applications. Other challenges include potential side reactions like hydrolysis of the starting α-bromoketone and difficulties in separating the N1/N2 isomers.
Q3: Why is the choice of base and solvent so critical?
A3: The base and solvent system is paramount for both reaction rate and regioselectivity.
-
Base: A moderately strong base, like potassium carbonate (K₂CO₃), is often sufficient to deprotonate benzotriazole without promoting side reactions like the Favorskii rearrangement of the α-bromoketone.[3] Stronger bases like sodium hydride (NaH) can be used but require anhydrous conditions and careful handling.
-
Solvent: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or acetonitrile (ACN) are highly effective.[3][4] They solvate the cation (e.g., K⁺) of the base, leaving the benzotriazolide anion "naked" and more nucleophilic, thereby accelerating the reaction. The choice of solvent can also influence the N1/N2 ratio.
Q4: What are the essential safety precautions for this reaction?
A4: The starting material, 2-bromo-1-(4-bromophenyl)ethanone, is a lachrymator (an irritant that causes tearing). It is crucial to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Very low or no product yield.
-
Possible Cause A: Ineffective Deprotonation. The base may not be strong enough or may be of poor quality (e.g., hydrated K₂CO₃).
-
Solution: Ensure your base is anhydrous. For K₂CO₃, you can dry it in an oven at >120°C for several hours before use. Alternatively, consider a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF, but be mindful of the stricter safety and handling requirements.
-
-
Possible Cause B: Poor Reagent Quality. The 2-bromo-1-(4-bromophenyl)ethanone may have decomposed upon storage.
-
Solution: Check the purity of the α-bromoketone by TLC or ¹H NMR before starting the reaction. If necessary, purify it by recrystallization. Store it in a cool, dark place.
-
-
Possible Cause C: Reaction Temperature is Too Low. While many N-alkylation reactions proceed at room temperature, this specific transformation may require gentle heating to overcome the activation energy barrier.
-
Solution: After adding all reagents, try heating the reaction mixture to 40-60°C and monitor the progress by TLC.[5]
-
Problem 2: The final product is a mixture of N1 and N2 isomers.
-
The Challenge of Regioselectivity: The formation of both N1 and N2 isomers is a known issue in the alkylation of benzotriazoles.[1][6] The N1 isomer is generally favored due to steric hindrance at the N2 position, but the ratio can be highly dependent on reaction conditions.
-
Solution A: Optimize the Solvent. The polarity of the solvent can influence the site of attack. In many cases, less polar solvents can favor N1 alkylation. While DMF and ACN are efficient, you could screen other solvents like acetone or THF to see if the N1:N2 ratio improves.
-
Solution B: Use a Phase-Transfer Catalyst (PTC). Using a catalyst like tetrabutylammonium bromide (TBAB) with K₂CO₃ in a less polar solvent can enhance the N1 selectivity and improve the reaction rate under milder conditions.[7]
-
Solution C: Purification. If a mixture is unavoidable, the isomers must be separated. This is typically achieved by column chromatography on silica gel. The N1 and N2 isomers often have different polarities, allowing for separation with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Problem 3: The product is difficult to purify and crystallize.
-
Possible Cause: Persistent Impurities. Tarry byproducts can form, especially if the reaction is overheated or run for too long.[8] These can act as crystallization inhibitors.
-
Solution:
-
Aqueous Workup: After the reaction, perform a thorough aqueous workup to remove the base and any water-soluble salts.
-
Charcoal Treatment: If the crude product is highly colored, dissolving it in a suitable solvent (like ethyl acetate or dichloromethane) and treating it with activated charcoal can help remove colored impurities.[8]
-
Chromatography First: Purify the crude material via column chromatography to isolate the desired product before attempting recrystallization. This removes impurities that may be hindering crystal formation.
-
Recrystallization Solvent Screening: Test various solvents for recrystallization. A good starting point is a solvent system like ethanol/water, isopropanol, or ethyl acetate/hexanes.
-
Experimental Protocols & Data
Optimized Reaction Workflow
The following diagram outlines the recommended workflow for the synthesis and purification.
Caption: General workflow for synthesis and purification.
Protocol 1: Synthesis of this compound
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1H-benzotriazole (1.0 eq), anhydrous potassium carbonate (1.5 eq), and N,N-Dimethylformamide (DMF, approx. 5-10 mL per gram of benzotriazole).
-
Reagent Addition: Stir the suspension at room temperature for 15-20 minutes. In a separate container, dissolve 2-bromo-1-(4-bromophenyl)ethanone (1.05 eq) in a minimum amount of DMF. Add this solution dropwise to the stirring suspension.
-
Reaction: Stir the reaction mixture at room temperature. If the reaction is slow (as monitored by TLC), gently heat the mixture to 40-50°C. Continue stirring until TLC analysis indicates the consumption of the starting benzotriazole.
-
Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing cold water (approx. 5x the volume of DMF). The crude product may precipitate as a solid.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with water, then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common synthesis issues.
Table 1: Influence of Reaction Conditions on Yield and Selectivity
This table presents representative data on how changing the base and solvent can affect the outcome. Actual results may vary.
| Entry | Base (eq.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | N1:N2 Ratio (approx.) |
| 1 | K₂CO₃ (1.5) | DMF | 25 | 12 | 85 | 90:10 |
| 2 | K₂CO₃ (1.5) | ACN | 50 | 8 | 88 | 92:8 |
| 3 | NaH (1.2) | THF | 25 | 6 | 90 | 85:15 |
| 4 | Cs₂CO₃ (1.5) | ACN | 25 | 10 | 92 | 95:5 |
| 5 | K₂CO₃ (1.5) / TBAB | Toluene | 60 | 12 | 75 | >95:5 |
Data is illustrative and based on common outcomes for similar reactions.
References
-
Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH2 insertion. (2021). RSC Advances. [Link]
-
Reaction Optimization Study. (Table). ResearchGate. [Link]
-
This compound. PubChem, National Center for Biotechnology Information. [Link]
-
Optimization of the reaction conditions. (Diagram). ResearchGate. [Link]
-
Synthesis, Structure and Biological Activities of 2-(1H-1,2,3-Benzotriazol-1-yl)-1-(4-methylphenyl). Journal of the Chinese Chemical Society. [Link]
-
Synthesis, Structure and Biological Activities of 2-(1H-1,2,3-Benzotriazol-1-yl)-1-(4-methylphenyl). ResearchGate. [Link]
-
B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes. (2018). Chemical Communications. [Link]
-
N-Alkylation of Benzotriazole. (Table). ResearchGate. [Link]
-
1,2,3-benzotriazole. Organic Syntheses. [Link]
-
One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. (2016). Trade Science Inc.[Link]
-
A Review on: Synthesis of Benzotriazole. (2024). International Journal of Advanced Research in Innovation, Ideas and Education. [Link]
-
Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. (2009). Organic Chemistry Portal. [Link]
-
Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). National Center for Biotechnology Information. [Link]
-
Research on chem-selective N-alkylation of benzotriazole in glycerol. ResearchGate. [Link]
-
2-(1H-1,2,3-Benzotriazol-1-yl)-1-(4-bromophenyl)ethan-1-one. CP Lab Safety. [Link]
-
Review on synthetic study of benzotriazole. (2019). GSC Biological and Pharmaceutical Sciences. [Link]
-
2-(1H-Benzotriazol-1-yl)-1-(4-bromo-benzo-yl)ethyl 4-methyl-benzoate. (2007). National Center for Biotechnology Information. [Link]
- Purification of benzotriazole. (1967).
-
Benzotriazole and its derivatives. (2024). Current Chemistry Letters. [Link]
-
1-(1H-1,2,3-Benzotriazol-1-yl)-2-(4-methoxyphenyl)ethanone. (2012). ResearchGate. [Link]
- Processes for the preparation of benzotriazole uv absorbers. (2002).
Sources
- 1. B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]
- 4. Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH 2 insertion - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10413B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. tsijournals.com [tsijournals.com]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. US3334054A - Purification of benzotriazole - Google Patents [patents.google.com]
Technical Support Center: Overcoming In Vitro Solubility Challenges with 2-(Benzotriazol-1-yl)-1-(4-bromophenyl)ethanone
Welcome to the technical support center for researchers working with 2-(Benzotriazol-1-yl)-1-(4-bromophenyl)ethanone. This guide provides in-depth troubleshooting strategies and detailed protocols to address the significant solubility challenges associated with this compound in aqueous in vitro systems. Our goal is to equip you with the knowledge to achieve consistent and reliable experimental outcomes.
Introduction: Understanding the Challenge
This compound is a hydrophobic molecule, a property confirmed by its very low experimental aqueous solubility of approximately 2.1 µg/mL at a physiological pH of 7.4[1]. This inherent poor water solubility is the primary reason researchers experience issues such as compound precipitation, inconsistent results, and an inability to reach desired working concentrations in cell culture media and other aqueous buffers.
This guide will walk you through a systematic approach to identify the root cause of solubility issues and implement effective solutions, ensuring the integrity of your in vitro assays.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common initial observations and questions from researchers.
Question 1: I dissolved my this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is happening?
Answer: This phenomenon, often called "crashing out," is a classic sign of a compound exceeding its solubility limit in an aqueous environment[2][3]. While this compound may be soluble in 100% Dimethyl Sulfoxide (DMSO), the final concentration of the compound in your cell culture medium is too high for it to remain dissolved once the DMSO is diluted.
-
Causality: The rapid dilution of the DMSO stock into the aqueous medium causes a "solvent shock"[3]. The compound, which was stable in the organic solvent, is suddenly exposed to a predominantly aqueous environment where it is poorly soluble, leading to immediate precipitation.
Initial Troubleshooting Steps:
-
Reduce Final Concentration: The most straightforward approach is to lower the final working concentration of the compound in your media.
-
Optimize Dilution Technique: Instead of adding the stock solution directly to the full volume of media, perform a serial dilution. Add the stock solution dropwise to pre-warmed (37°C) media while gently vortexing to aid dispersion[2].
-
Check Media Temperature: Always use pre-warmed media. Adding compounds to cold media can decrease their solubility[2].
Question 2: My media with the compound looks fine at first, but after a few hours or days in the incubator, I see a cloudy or crystalline precipitate. What's going on?
Answer: This indicates delayed precipitation, which can be caused by several factors related to the stability of your compound in the complex environment of cell culture media over time.
-
Potential Causes:
-
Interaction with Media Components: The compound may be interacting with salts, amino acids, or proteins (especially in serum-containing media) to form less soluble complexes[2][3].
-
Temperature and pH Shifts: Although you start with warmed media, cellular metabolism can alter the local pH over time, potentially affecting the solubility of pH-sensitive compounds[2].
-
Evaporation: In long-term experiments, evaporation can concentrate all components in the media, including your compound, pushing it beyond its solubility limit[2]. Ensure proper incubator humidification to minimize this effect.
-
Compound Instability: The compound itself might be degrading into less soluble byproducts under culture conditions[2].
-
Question 3: What is the maximum final concentration of DMSO I can use in my cell-based assays?
Answer: This is a critical consideration, as DMSO can have direct biological effects on cells.
-
General Guideline: Most cell lines can tolerate DMSO up to 0.5% (v/v) without significant toxicity. However, the exact tolerance is cell-type dependent[4]. Concentrations above 1% are often toxic and can induce cellular stress, differentiation, or cell cycle arrest[4][5][6].
-
Expert Recommendation: It is imperative to run a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay. We recommend keeping the final DMSO concentration at or below 0.1% whenever possible to minimize off-target effects[4]. Remember that DMSO can also interfere with certain assay readouts, such as those measuring reactive oxygen species (ROS)[7][8].
Part 2: Advanced Solubilization Strategies
If initial troubleshooting fails, more advanced formulation strategies may be necessary. The goal is to increase the apparent solubility of this compound in your aqueous system.
Strategy 1: Utilizing Co-Solvents
Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds[9]. While DMSO is the most common, others can be considered.
| Co-Solvent | Typical Starting Concentration | Advantages | Disadvantages |
| DMSO | < 0.5% | High solubilizing power for many compounds. | Can be toxic to cells at higher concentrations; can interfere with some assays[5][7][10]. |
| Ethanol | < 0.5% | Less toxic than DMSO for some cell lines. | Lower solubilizing power for highly hydrophobic compounds; can still impact cell viability[11]. |
| Polyethylene Glycol 400 (PEG 400) | < 1% | Generally low toxicity. | May be more viscous; solubilizing capacity varies[12]. |
Workflow for Co-Solvent Selection
Caption: Decision workflow for troubleshooting with co-solvents.
Strategy 2: Employing Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble drug molecules, forming inclusion complexes that have greatly enhanced aqueous solubility[13][14][][16].
-
Mechanism of Action: The hydrophobic this compound molecule partitions into the non-polar interior of the cyclodextrin, while the polar exterior of the cyclodextrin interacts favorably with water, effectively solubilizing the entire complex[14][].
| Cyclodextrin Derivative | Key Features |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Most commonly used in cell culture due to its high water solubility and low toxicity[13]. |
| Methyl-β-cyclodextrin (M-β-CD) | Also a strong solubilizer, but known to extract cholesterol from cell membranes, which can be a confounding factor. |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | High solubility and low toxicity, often used in parenteral formulations[16]. |
Experimental Protocol: Preparing a Cyclodextrin Formulation
-
Prepare a Cyclodextrin Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your desired aqueous buffer or cell culture medium. Gentle heating (to ~40-50°C) and stirring can aid dissolution. Allow the solution to cool to room temperature.
-
Add the Compound: Add your this compound (either as a powder or a concentrated DMSO stock) to the cyclodextrin solution.
-
Complexation: Stir or shake the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
Sterilization: Filter the final solution through a 0.22 µm sterile filter.
-
Validation: It is crucial to perform a solubility test to determine the maximum concentration achieved and to run appropriate vehicle controls (media with cyclodextrin alone) in your cellular assays[8].
Strategy 3: Using Surfactants (Detergents)
Surfactants, or detergents, are amphiphilic molecules that can solubilize hydrophobic compounds by forming micelles in aqueous solutions[17][18]. At concentrations above the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures with a hydrophobic core and a hydrophilic shell. Your compound can partition into this hydrophobic core[17].
-
Important Caveat: Surfactants can be harsh on cells and can disrupt cell membranes, so their use must be approached with extreme caution in cell-based assays[11][19]. This strategy is often a last resort.
| Surfactant Type | Examples | Notes |
| Non-ionic | Polysorbates (Tween® 20, Tween® 80), Pluronics® | Generally milder and less denaturing than ionic surfactants, but can still be cytotoxic[11][19]. Use at the lowest possible concentration. |
| Zwitterionic | CHAPS | Can be effective solubilizers but their impact on cell viability must be thoroughly tested[19]. |
Workflow for Evaluating Solubilization Strategies
Caption: Experimental workflow for testing advanced solubilization methods.
Part 3: Self-Validating Protocols & Best Practices
To ensure the trustworthiness of your results, every protocol must be a self-validating system.
Protocol 1: Determining Maximum Soluble Concentration
This protocol helps you empirically determine the solubility limit of your compound under your specific experimental conditions.
-
Prepare Stock Solution: Create a high-concentration stock of this compound in 100% DMSO (e.g., 20 mM).
-
Serial Dilution: Prepare a series of dilutions of your compound in your complete cell culture medium (pre-warmed to 37°C). Aim for a final DMSO concentration that is constant across all dilutions and is known to be safe for your cells (e.g., 0.1%).
-
Incubation: Incubate the solutions under your standard experimental conditions (e.g., 37°C, 5% CO₂) for a period relevant to your experiment's duration (e.g., 24, 48, or 72 hours).
-
Visual Inspection: After incubation, carefully inspect each tube or well for any sign of precipitation (cloudiness, crystals, film). A light microscope can be helpful for detecting fine precipitates.
Best Practices for Experimental Design
-
Always Include a Vehicle Control: This is non-negotiable. Your control group must be treated with the exact same concentration of the solubilizing agent (DMSO, cyclodextrin, etc.) as your experimental group. This allows you to distinguish the effects of the compound from the effects of the vehicle[8][20].
-
Maintain Constant Solvent Concentration: When performing dose-response experiments, ensure the final concentration of the solubilizing agent is the same across all concentrations of your test compound[8][20].
-
Prepare Fresh Dilutions: Whenever possible, prepare fresh working dilutions of your compound from the stock solution for each experiment to avoid issues with compound degradation or precipitation from intermediate dilutions over time.
By implementing these structured troubleshooting guides, advanced strategies, and rigorous protocols, researchers can successfully navigate the solubility challenges of this compound, leading to more accurate and reproducible in vitro data.
References
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645–666. [Link]
-
Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrins in delivery systems: A review. Journal of Pharmacy and Bioallied Sciences, 2(2), 72–79. [Link]
-
Jadhav, M., & Vavia, P. (2008). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. International Journal of Pharmaceutical Sciences Review and Research, 1(2), 1-10. [Link]
-
Todkar, S., et al. (2022). cyclodextrin in novel formulations and solubility enhancement techniques: a review. Journal of Drug Delivery and Therapeutics, 12(5), 203-209. [Link]
-
Various Authors. (2017). What effects does DMSO have on cell assays? Quora. [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
-
Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Global Pharma Technology, 11(6), 1-10. [Link]
-
Singh, A., et al. (2011). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research, 2(7), 1646-1654. [Link]
-
Kumar, S., & Singh, P. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research, 14(10), 4785-4796. [Link]
-
Hazen, K. C. (2013). Influence of DMSO on antifungal activity during susceptibility testing in vitro. Diagnostic Microbiology and Infectious Disease, 75(1), 60–63. [Link]
-
Singh, M., et al. (2017). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Journal of Biotech Research, 8, 78-82. [Link]
-
Zhang, X., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(6), 2537-2563. [Link]
-
de Almeida, A. A. C., et al. (2020). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Dental Journal, 31(3), 239-245. [Link]
-
Kumar, A., Sahoo, S. K., Singh, S. P., & Ghosh, G. (2011). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Nanotechnology, 4(1), 1337-1343. [Link]
-
Vemula, V. R. (2018). Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs. MedCrave Online Journal of Pharmaceutical Sciences, 3(1), 5-13. [Link]
-
El-Hafidi, M., et al. (2018). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. Molecules, 23(9), 2133. [Link]
-
Kumar, R., & Kumar, V. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(5), 1-10. [Link]
-
Bio-Rad. (2014). Troubleshooting Cell Culture Media for Bioprocessing. [Link]
-
Hagedorn, M., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 14(3), 621. [Link]
-
Olatunji, I. (2024). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
-
Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. [Link]
-
Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 877–885. [Link]
-
Forman, D., et al. (1999). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 31(1-2), 1-8. [Link]
-
Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 1(3), 41-45. [Link]
-
Tanna, R., et al. (2017). In Vitro | Enzyme Inhibition | Organic Solvent | CYP450 | Flavin Monooxgenase. Indian Journal of Pharmaceutical Sciences, 79(1), 18-27. [Link]
-
Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]
-
Otzen, D. E. (2011). Surfactants: physicochemical interactions with biological macromolecules. Cellular and Molecular Life Sciences, 68(19), 3149–3167. [Link]
-
PubChem. (n.d.). 1-(4-Bromophenyl)-2-(4-phenyl-1h-1,2,3-triazol-1-yl)ethanone. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). UV-328. National Center for Biotechnology Information. [Link]
Sources
- 1. This compound | C14H10BrN3O | CID 761840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. btsjournals.com [btsjournals.com]
- 5. mdpi.com [mdpi.com]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 9. ijpbr.in [ijpbr.in]
- 10. Influence of DMSO on antifungal activity during susceptibility testing in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ijpsonline.com [ijpsonline.com]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. touroscholar.touro.edu [touroscholar.touro.edu]
- 16. scispace.com [scispace.com]
- 17. jocpr.com [jocpr.com]
- 18. Surfactants: physicochemical interactions with biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 19. タンパク質可溶化に用いる界面活性剤 | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. researchgate.net [researchgate.net]
Side product formation in the synthesis of 2-(1H-1,2,3-Benzotriazol-1-yl)-1-(4-bromophenyl)ethan-1-one
Welcome to the technical support center for the synthesis of 2-(1H-1,2,3-Benzotriazol-1-yl)-1-(4-bromophenyl)ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this specific synthesis. Here, we delve into the causality behind experimental outcomes, providing field-proven insights and robust protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the synthesis of 2-(1H-1,2,3-Benzotriazol-1-yl)-1-(4-bromophenyl)ethan-1-one?
A1: The most prevalent side product is the N2-alkylated regioisomer, 2-(2H-1,2,3-Benzotriazol-2-yl)-1-(4-bromophenyl)ethan-1-one. The alkylation of benzotriazole can occur on either the N1 or N2 position of the triazole ring, leading to a mixture of these two isomers.[1][2] While the N1-substituted product is often the major isomer formed, the N2-isomer is a significant and common impurity that requires careful control of reaction conditions to minimize its formation.[2]
Q2: Why does the formation of the N2-isomer occur?
A2: The formation of both N1 and N2 isomers is a result of the ambident nucleophilic nature of the benzotriazolide anion, which is formed upon deprotonation of benzotriazole by a base. This anion has two nucleophilic nitrogen atoms, N1 and N2, that can attack the electrophilic carbon of 2-bromo-1-(4-bromophenyl)ethanone. The regioselectivity of the alkylation is influenced by a delicate balance of electronic and steric factors, as well as reaction conditions such as the solvent, temperature, and the nature of the counter-ion.[3][4]
Q3: Are there any other potential side products I should be aware of?
A3: Yes, another potential side product is the 1,3-dialkylbenzotriazolium salt. This can occur through over-alkylation of the desired N1-substituted product, particularly if an excess of the alkylating agent (2-bromo-1-(4-bromophenyl)ethanone) is used or if the reaction is allowed to proceed for an extended period under harsh conditions.[5]
Troubleshooting Guide
This section provides a structured approach to troubleshoot and minimize the formation of key side products during your synthesis.
Issue 1: High Percentage of N2-Alkylated Isomer in the Product Mixture
Root Cause Analysis:
The ratio of N1 to N2 isomers is highly dependent on the reaction conditions. Factors that can favor the formation of the N2-isomer include:
-
Solvent Polarity: Polar aprotic solvents can influence the solvation of the benzotriazolide anion and affect the accessibility of the N1 and N2 positions.
-
Counter-ion: The nature of the cation from the base used can influence the nucleophilicity of the nitrogen atoms.
-
Temperature: Higher reaction temperatures can sometimes lead to a decrease in regioselectivity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing N2-isomer formation.
Corrective Actions:
-
Solvent Optimization:
-
Protocol: Perform small-scale parallel reactions using a range of solvents with varying polarities (e.g., THF, DMF, Acetonitrile, Toluene). Analyze the N1:N2 ratio in the crude product mixture by ¹H NMR or HPLC. Non-polar solvents often favor N1-alkylation.
-
-
Base Selection:
-
Protocol: Evaluate different bases such as potassium carbonate (K₂CO₃), sodium hydride (NaH), and potassium tert-butoxide (t-BuOK). The choice of base will determine the counter-ion (K⁺, Na⁺) which can influence the regioselectivity.
-
-
Temperature Control:
-
Protocol: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to favor the kinetically controlled product, which is often the N1-isomer. Monitor the reaction progress carefully to avoid incomplete conversion.
-
Data Summary: Influence of Reaction Parameters on Regioselectivity
| Parameter | Condition | Expected Outcome on N1:N2 Ratio | Rationale |
| Solvent | Non-polar (e.g., Toluene, THF) | Increased N1-isomer | Reduced solvation of the benzotriazolide anion, favoring attack at the more accessible N1 position. |
| Polar Aprotic (e.g., DMF, DMSO) | May increase N2-isomer | Better solvation of the cation, leading to a "freer" anion where N2 attack is more competitive. | |
| Base | Bulky base (e.g., t-BuOK) | May increase N1-isomer | Steric hindrance may favor attack at the less hindered N1 position. |
| Mild base (e.g., K₂CO₃) | Generally favors N1-isomer | Provides a heterogeneous reaction environment that can enhance regioselectivity. | |
| Temperature | Low (0 °C to RT) | Increased N1-isomer | Favors the kinetic product. |
| High | Decreased regioselectivity | Provides energy to overcome the activation barrier for the formation of the thermodynamic product (N2-isomer). |
Issue 2: Presence of 1,3-Dialkylbenzotriazolium Salt
Root Cause Analysis:
This side product arises from the further reaction of the initially formed N1-alkylated product with another molecule of the alkylating agent. This is more likely to occur if:
-
An excess of 2-bromo-1-(4-bromophenyl)ethanone is used.
-
The reaction temperature is too high.
-
The reaction is run for an unnecessarily long time.
Corrective Actions:
-
Stoichiometry Control:
-
Protocol: Use a 1:1 or a slight excess (e.g., 1.05 equivalents) of benzotriazole relative to 2-bromo-1-(4-bromophenyl)ethanone.
-
-
Reaction Monitoring:
-
Protocol: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material (2-bromo-1-(4-bromophenyl)ethanone) is consumed to prevent over-alkylation.
-
Purification Strategies
Challenge: Separating the N1- and N2-isomers can be challenging due to their similar polarities.
Recommended Protocol: Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient elution system of ethyl acetate in hexanes is typically effective. Start with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity. The N1-isomer is generally less polar and will elute first.
-
Fraction Analysis: Collect small fractions and analyze them by TLC to ensure a clean separation.
Mechanistic Insight: N1 vs. N2 Alkylation
The regioselectivity of the alkylation of benzotriazole is a classic example of kinetic versus thermodynamic control. The N1 position is generally more sterically accessible and often reacts faster, leading to the kinetic product. The N2 position can sometimes lead to a more thermodynamically stable product.
Caption: Competing pathways for N1 and N2 alkylation of benzotriazole.
References
- Zhao, Y., Mandal, D., Guo, J., Wu, Y., & Stephan, D. W. (2021). B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes.
-
Li, Y., et al. (2024). Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin. Inorganic Chemistry. [Link]
- Mashraqui, S., Kumar, S., & Mudaliar, C. N-Alkylation of Benzotriazole.
- Davenport, et al. (2023). Conquering Regioselectivity Issues: Scalable Synthesis to an Alkylated 1,2,4-Triazole Building Block. Organic Process Research & Development, 27, 928–937.
- Zhao, Y., et al. B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes. RSC Publishing.
- Mashraqui, S., Kumar, S., & Mudaliar, C. N-Alkylation of Benzotriazole a).
- Green and Efficient Protocol for N-Alkylation of Benzotriazole Using Basic Ionic Liquid [Bmim]OH as Catalyst Under Solvent-Free Conditions.
- Synthesis, Structure and Biological Activities of 2-(1H-1, 2, 3-Benzotriazol-1-yl)-1-(4-methylphenyl).
- GSC Online Press. Review on synthetic study of benzotriazole.
- A Review on: Synthesis of Benzotriazole. ijariie.
-
PubChem. 2-(Benzotriazol-1-yl)-1-(4-bromophenyl)ethanone. [Link]
- Google Patents.
- MDPI.
- Synthesis of Sodium Benzotriazole.
- Google Patents. Synthesis method of benzotriazole.
- Proceedings of the YSU B: Chemical and Biological Sciences.
- ChemicalBook. Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole. (2022-02-14).
-
CP Lab Safety. 2-(1H-1,2,3-Benzotriazol-1-yl)-1-(4-bromophenyl)ethan-1-one, 98% Purity, C14H10BrN3O, 100 mg. [Link]
- TSI Journals.
- PubMed Central.
- NIH. 1-(1H-1,2,3-Benzotriazol-1-yl)-2-(4-methoxyphenyl)ethanone.
Sources
- 1. B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole_Chemicalbook [chemicalbook.com]
Technical Support Center: Enhancing the Stability of Benzotriazole Compounds for Clinical Use
Welcome to the technical support center dedicated to addressing the stability challenges of benzotriazole-containing compounds in a clinical context. This guide is designed for researchers, formulation scientists, and drug development professionals who are working to translate these promising therapeutic agents from the laboratory to the clinic. Here, we move beyond theoretical degradation pathways to provide actionable, field-proven insights into stabilizing these molecules for robust and reliable clinical performance.
Part 1: The Core Challenge: Understanding Benzotriazole Instability in a Clinical Setting
Benzotriazole and its derivatives are a cornerstone in medicinal chemistry, offering a versatile scaffold for a wide array of therapeutic targets, including anticancer, antifungal, and antiviral agents.[1][2] However, the very electronic properties that make this fused aromatic nitrogen heterocycle biologically active also render it susceptible to degradation, posing significant hurdles for clinical development.[3] The primary antagonists to the stability of benzotriazole compounds are photodegradation and oxidation .[4][5]
Light, particularly in the UV and blue spectra (300-500 nm), can energize the benzotriazole molecule, leading to the formation of reactive species and subsequent degradation into impurities.[6] This can result in a loss of potency and the generation of potentially harmful byproducts. Similarly, oxidative stress, whether from atmospheric oxygen, reactive oxygen species in the formulation, or interaction with other excipients, can compromise the integrity of the compound.[7]
This guide provides a structured approach to identifying, troubleshooting, and mitigating these stability issues through a series of frequently asked questions and detailed experimental protocols.
Part 2: Troubleshooting Guides & Frequently Asked Questions (FAQs)
This section is formatted in a question-and-answer style to directly address the common issues encountered during the development of benzotriazole-based therapeutics.
Section 2.1: Photodegradation Issues
Question 1: My benzotriazole-based Active Pharmaceutical Ingredient (API) shows significant degradation during forced degradation studies under light exposure. What are my immediate steps?
Answer: This is a common finding for benzotriazole compounds. The immediate steps involve a systematic evaluation of both formulation and packaging strategies to mitigate light-induced degradation.
-
Causality: The fused aromatic system of benzotriazole readily absorbs UV radiation, which can lead to homolytic cleavage or photo-oxidation, generating a cascade of degradation products.[8] Your initial forced degradation results confirm this inherent photosensitivity.
-
Actionable Plan:
-
Characterize the Degradation: First, ensure your analytical method is "stability-indicating," meaning it can separate and quantify the parent drug from its photodegradants.[9] This is a regulatory expectation.[10] Use techniques like HPLC-UV/DAD or LC-MS to identify and, if necessary, characterize the major degradation products.[9]
-
Formulation Strategies:
-
Incorporate UV Absorbers: Excipients that preferentially absorb light in the same wavelength range as your API can act as competitive inhibitors of photodegradation. Benzophenones or even other benzotriazole-based UV stabilizers (used in plastics and cosmetics) could be considered, but require extensive compatibility and safety testing for pharmaceutical use.[11]
-
Utilize Antioxidants: Photodegradation often involves oxidative pathways. The inclusion of antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbyl palmitate can quench the free radicals formed upon light exposure.[12]
-
Consider Cyclodextrins: For some molecules, encapsulation within a cyclodextrin cavity can physically shield the photosensitive parts of the structure from light.
-
-
Packaging Solutions:
-
Primary Packaging: Switch to amber-colored vials, syringes, or bottles for liquid formulations.[13] For solid dosage forms, consider opaque or amber-colored blisters. Alu-alu blister packs offer the highest degree of light protection.[6][14]
-
Secondary Packaging: Utilize light-protective cartons for all stages of storage and handling.[14]
-
Specialized Labeling: Advanced labeling solutions with built-in UV-blocking films are now available and can be applied to clear vials and syringes to provide protection down to specific wavelengths (e.g., 380 nm or 500 nm).[15]
-
-
Question 2: We are developing a topical formulation (cream/gel) with a benzotriazole derivative. How can we ensure its stability upon application to the skin, where it will be exposed to sunlight?
Answer: Topical formulations present a unique challenge as the drug is directly exposed to environmental light post-application.
-
Causality: Unlike oral or injectable formulations that are protected from light after administration, topical drugs must maintain their stability on the skin's surface. The principles of photodegradation remain the same, but the mitigation strategies must be incorporated directly into the formulation.
-
Actionable Plan:
-
Intrinsic Photostabilization:
-
pH Optimization: The pH of the formulation can influence the electronic state of the benzotriazole derivative and its susceptibility to photodegradation. Conduct a pH-stability profile to identify the pH at which the compound is most stable.[16][17]
-
Excipient Screening: Screen for excipients that may act as photosensitizers. Conversely, some excipients may inherently offer some photoprotection. A thorough drug-excipient compatibility study under light stress is crucial.[18]
-
-
Extrinsic Photostabilization:
-
Inclusion of Sunscreens/UV Filters: The most direct approach is to co-formulate with approved topical sunscreen agents (e.g., zinc oxide, titanium dioxide, avobenzone). These will absorb or block UV radiation before it can reach your API.
-
Antioxidant Network: Incorporate a combination of antioxidants that work synergistically. For example, Vitamin E (tocopherol) to quench lipid peroxides in an oil phase and Vitamin C (ascorbic acid) to regenerate Vitamin E in the aqueous phase.
-
-
Advanced Delivery Systems:
-
Encapsulation: Encapsulating the API in liposomes, niosomes, or polymeric nanoparticles can provide a physical barrier to light and control its release.
-
-
Section 2.2: Oxidative Degradation Issues
Question 3: My benzotriazole compound is degrading in our liquid formulation even when protected from light. We suspect oxidation. How do we confirm this and prevent it?
Answer: Oxidative degradation is a common issue, especially in liquid formulations containing water and potential sources of metal ions or peroxides.
-
Causality: The nitrogen atoms in the triazole ring can be susceptible to oxidation. This can be initiated by atmospheric oxygen (autoxidation), metal ions (which can catalyze oxidation), or reactive oxygen species generated from other excipients (e.g., peroxides in polyethylene glycols (PEGs)).[7]
-
Actionable Plan:
-
Confirmation of Oxidation:
-
Forced Degradation with an Oxidizing Agent: Stress your API solution with a controlled amount of an oxidizing agent like hydrogen peroxide (H₂O₂).[7] If the degradation products formed match those seen in your stability studies, oxidation is the likely pathway.
-
Headspace Analysis: Measure the oxygen content in the headspace of your vials over time. A decrease in oxygen concurrent with an increase in degradants is strong evidence for oxidation.
-
-
Prevention and Mitigation:
-
Inert Gas Sparging and Blanketing: During manufacturing, sparge your bulk solution with an inert gas like nitrogen or argon to remove dissolved oxygen. Subsequently, blanket the headspace of the final containers with the same inert gas before sealing.
-
Chelating Agents: If metal-ion-catalyzed oxidation is suspected (e.g., from excipients, stoppers, or manufacturing equipment), include a chelating agent like ethylenediaminetetraacetic acid (EDTA) or its salts to sequester these ions.[12]
-
Antioxidants: As with photodegradation, antioxidants are key. For aqueous systems, consider water-soluble antioxidants like ascorbic acid or sodium metabisulfite. For lipid-based systems, BHT or tocopherol are suitable.
-
Control of Excipient Quality: Use high-purity excipients with low peroxide values, especially for polymers like PEGs and polysorbates.
-
-
Part 3: Experimental Protocols and Data Presentation
To ensure scientific integrity, the following section provides detailed methodologies for key stability-indicating experiments.
Protocol 1: Forced Degradation Study for a Benzotriazole API
This protocol is designed to intentionally degrade the API to generate potential degradation products and establish the specificity of the analytical method.
Objective: To identify the degradation pathways of the benzotriazole API under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).
Methodology:
-
Sample Preparation: Prepare stock solutions of the benzotriazole API in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 48 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C for 48 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 48 hours.
-
Thermal Degradation: Expose the solid API powder to 80°C for 72 hours.
-
Photodegradation: Expose the stock solution (in a quartz cuvette or other UV-transparent container) to a light source conforming to ICH Q1B guidelines, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[13] A control sample should be wrapped in aluminum foil to exclude light.
-
-
Sample Analysis:
-
Before analysis, neutralize the acid and base hydrolyzed samples.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL).
-
Analyze by a validated stability-indicating HPLC method (see Protocol 2).
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with the unstressed control.
-
Calculate the percentage degradation.
-
Ensure peak purity of the parent API peak in the presence of degradation products using a photodiode array (PDA) detector.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop a robust HPLC method capable of separating the benzotriazole API from all potential degradation products and process impurities.[10]
Methodology:
-
Column and Mobile Phase Screening:
-
Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Screen different mobile phase compositions (e.g., acetonitrile/water, methanol/water) with different buffers (e.g., phosphate, acetate) at various pH values. The goal is to achieve good resolution between the parent peak and the degradation product peaks generated in Protocol 1.
-
-
Method Optimization:
-
Fine-tune the gradient, flow rate, column temperature, and injection volume to optimize peak shape, resolution, and run time.
-
-
Detection:
-
Use a PDA detector to monitor the elution at multiple wavelengths. Select a primary wavelength that provides a good response for both the API and the major degradants.
-
-
Method Validation:
-
Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
-
| Parameter | Typical Acceptance Criteria for a Stability-Indicating Method |
| Specificity | API peak is resolved from all degradation products and excipients (Resolution > 2). Peak purity of API is demonstrated. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Accuracy | Recovery of 98.0% to 102.0% for the API. |
| Precision | Repeatability (RSD) ≤ 1.0%; Intermediate Precision (RSD) ≤ 2.0%. |
| Robustness | No significant changes in results with small, deliberate variations in method parameters (e.g., pH, flow rate). |
Part 4: Visualization of Concepts
Diagram 1: Degradation Pathways and Mitigation Strategies
This diagram illustrates the primary degradation pathways for a typical benzotriazole compound and the corresponding formulation and packaging strategies to enhance stability.
Caption: Key degradation pathways and corresponding mitigation strategies.
Diagram 2: Experimental Workflow for Stability Assessment
This workflow outlines the logical progression from initial stability assessment to the development of a stable formulation.
Caption: Workflow for developing a stable benzotriazole drug product.
References
-
Protection of Light Sensitive Products. (2015). Pharmaguideline. [Link]
-
How To Protect Light Sensitive Products. LFA Tablet Presses. [Link]
-
Protective packaging types in pharmaceuticals. (2025). Ecobliss Pharma. [Link]
-
Zhou, C. H., & Wang, Y. (2014). Recent Development of Benzotriazole-Based Medicinal Drugs. Med chem, 4(9), 640-652. [Link]
-
Degradation of Benzotriazole UV Stabilizers in PAA/d-Electron Metal Ions Systems—Removal Kinetics, Products and Mechanism Evaluation. (2022). PubMed Central. [Link]
-
Dang, J., Wang, Y., Liu, Y., Gao, M., & Wang, W. (2023). Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment. Environmental science and pollution research international, 30(21), 60096–60107. [Link]
-
Biodegradation of three selected benzotriazoles under aerobic and anaerobic conditions. (2025). ResearchGate. [Link]
-
Stability Indicating Analytical Method Development and Validation. (n.d.). International Journal of Pharmaceutical Sciences and Medicine (IJPSM). [Link]
-
Degradation of benzotriazole and benzothiazole in treatment wetlands and by artificial sunlight. (n.d.). ResearchGate. [Link]
-
Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. (n.d.). Semantic Scholar. [Link]
-
Light Protect Pack | UV-Protective Pharma Labels. (2025). IL Group. [Link]
-
Protective Packaging for Light-sensitive Foods. (n.d.). ResearchGate. [Link]
-
Shafi'I, A. M., Dahiru, A., Sharma, R., Safiya, A., & Sawashi, S. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences, 29(2), 271-285. [Link]
-
Benzotriazole Derivatives And Its Pharmacological Activity. (2025). ResearchGate. [Link]
-
Recent Development of Benzotriazole-based Medicinal Drugs. (2025). ResearchGate. [Link]
-
A review of benzotriazole derivatives: versatile scaffolds for advancing therapeutics in medicinal chemistry. (2025). ResearchGate. [Link]
-
Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011). Photostability of Drugs and Drug Products. Springer. [Link]
-
Kulkarni, S., & Tatke, P. (2017). Photostability Issues in Pharmaceutical Dosage Forms and Photostabilization. AAPS PharmSciTech, 19(1), 41-52. [Link]
-
Stability indicating study by using different analytical techniques. (n.d.). IJSDR. [Link]
-
Malvade, P. V., et al. (2025). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]
-
Strategies for Resolving Stability Issues in Drug Formulations. (2025). Pharmaguideline. [Link]
-
Recent Development of Benzotriazole-based Medicinal Drugs. (2014). Semantic Scholar. [Link]
-
Ferreira, M., et al. (2024). Strategic Approaches in Formulation Development for Atopic Dermatitis. MDPI. [Link]
-
Stability Indicating Assay Method. (2023). IJCRT.org. [Link]
-
Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. (n.d.). GSC Biological and Pharmaceutical Sciences. [Link]
-
Photostability Issues in Pharmaceutical Dosage Forms and Photostabilization. (n.d.). Scite. [Link]
-
Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. (2019). SciSpace. [Link]
-
Development of validated stability-indicating assay methods—critical review. (n.d.). Scilit. [Link]
-
Benzotriazole: An overview on its versatile biological behavior. (n.d.). PMC - PubMed Central. [Link]
-
Photocatalytic Transformations of 1H-Benzotriazole and Benzotriazole Derivates. (n.d.). MDPI. [Link]
-
Synthesis and Application of Benzotriazole UV Absorbers to Improve the UV Resistance of Polyester Fabrics. (2025). ResearchGate. [Link]
-
Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. (2024). PMC - NIH. [Link]
-
Benzotriazole in medicinal chemistry: An overview. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
-
Structures of Cu surfaces developing in benzotriazole solutions: Effect of pH. (n.d.). ResearchGate. [Link]
-
Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers. (n.d.). Pharmaguideline. [Link]
-
Degradation of Benzotriazole UV-stabilizers in the presence of organic photosensitizers and visible light: A time-resolved mechanistic study. (2025). ResearchGate. [Link]
-
Polysorbate stability: Effects of packaging materials, buffers, counterions, and pH. (2024). PubMed. [Link]
-
The impact of buffer on processing and stability of freeze-dried dosage forms. I. Solution freezing behavior. (2025). ResearchGate. [Link]
-
Development and validation of stability indicating RP-HPLC method for determination of aspirin and pantoprazole sodium in synthetic mixture stability indicating HPLC method. (n.d.). Int J Pharm Chem Anal. [Link]
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. Photostability Issues in Pharmaceutical Dosage Forms and Photostabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 6. lfatabletpresses.com [lfatabletpresses.com]
- 7. Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijsdr.org [ijsdr.org]
- 10. ijpsm.com [ijpsm.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 14. ecobliss-pharma.com [ecobliss-pharma.com]
- 15. Light Protect Pack | UV-Protective Pharma Labels | IL Pharma [group-il.com]
- 16. researchgate.net [researchgate.net]
- 17. Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers | Pharmaguideline [pharmaguideline.com]
- 18. scispace.com [scispace.com]
Refinement of molecular docking parameters for benzotriazole ligands
Welcome to the technical support center for the refinement of molecular docking parameters for benzotriazole ligands. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges encountered when working with this important class of molecules. Here, we will move beyond generic docking protocols and delve into the nuances of parameter refinement to enhance the accuracy and predictive power of your in silico experiments.
Frequently Asked Questions (FAQs)
Q1: Why are my docking scores for benzotriazole ligands inconsistent across different software packages?
A1: Inconsistencies in docking scores across different software (e.g., AutoDock, Glide, GOLD) often stem from variations in their underlying scoring functions and force fields.[1][2] Benzotriazole, with its fused ring system and three nitrogen atoms, possesses a unique electronic and structural profile that may not be perfectly represented by general-purpose force fields like AMBER or CHARMM.[3] Each scoring function penalizes or rewards different types of interactions (e.g., hydrogen bonds, hydrophobic contacts, electrostatic interactions) with varying weights, leading to different final scores. To address this, it is crucial to perform cross-platform validation or, ideally, to develop a customized scoring function or re-parameterize an existing one for your specific target and ligand set.[4]
Q2: How do I choose the most appropriate force field for my benzotriazole derivatives?
A2: The selection of a suitable force field is critical. While general-purpose force fields are a common starting point, they may lack specific parameters for the benzotriazole moiety.[3] It is advisable to review the literature for studies that have successfully parameterized and validated force fields for similar heterocyclic compounds. If such resources are unavailable, you may need to perform ab initio quantum mechanical calculations to derive accurate partial charges and torsional parameters for your specific benzotriazole scaffold. This process, while computationally intensive, can significantly improve the quality of your docking results.
Q3: What are the key amino acid residues to be mindful of in the binding pocket when docking benzotriazoles?
A3: The interaction profile of benzotriazole is dictated by its chemical features. The triazole ring can act as a hydrogen bond acceptor, while the benzene ring provides a hydrophobic surface for van der Waals and π-π stacking interactions.[5] Therefore, pay close attention to aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) for potential π-π stacking and residues with hydrogen bond donor capabilities (e.g., Serine, Threonine, Asparagine, Glutamine) in the binding pocket.[6] The specific interactions will, of course, be target-dependent.
Q4: My benzotriazole ligand is predicted to be a covalent inhibitor. How does this affect the docking protocol?
A4: Covalent docking requires a specialized workflow that goes beyond standard non-covalent docking.[7][8][9][10] The process typically involves a two-step mechanism: initial non-covalent binding followed by the formation of a covalent bond.[10] Many modern docking programs have modules or specific protocols for covalent docking.[7][10] These protocols require you to define the reactive atom on the ligand (the "warhead") and the nucleophilic residue in the protein (e.g., Cysteine, Serine). The software will then guide the ligand into a pose that is favorable for both non-covalent interactions and the subsequent covalent bond formation. It is crucial to use these specialized tools, as standard docking will not accurately model the irreversible binding.[8][9]
Troubleshooting Guides
Issue 1: Poor Correlation Between Docking Scores and Experimental Binding Affinities
Symptoms:
-
A low coefficient of determination (R²) when plotting docking scores against experimental Ki or IC50 values.
-
Known potent inhibitors receiving poor docking scores, while inactive compounds are ranked highly.
Root Causes & Solutions:
-
Inaccurate Ligand Parameterization: The default parameters of the force field may not accurately represent the electrostatic and van der Waals interactions of the benzotriazole core.
-
Troubleshooting Steps:
-
Charge Calculation: Instead of using default charges, recalculate the partial atomic charges for your benzotriazole ligands using a quantum mechanics-based method (e.g., RESP or AM1-BCC).
-
Torsional Parameter Refinement: Identify the rotatable bonds in your ligand and ensure their torsional parameters are well-defined. If not, you may need to perform quantum mechanical scans of the rotational energy profile and fit new parameters.
-
Literature Precedent: Search for publications that have developed and validated parameters for benzotriazole or similar N-heterocyclic systems.[3]
-
-
-
Inadequate Scoring Function: The scoring function may not be well-suited for your specific protein-ligand system.
-
Troubleshooting Steps:
-
Cross-Docking Validation: Dock a set of known binders and non-binders to validate that your chosen scoring function can enrich the active compounds.
-
Custom Scoring Function: For large-scale projects, consider developing a custom, target-specific scoring function by training it on a dataset of known actives and inactives for your protein of interest.[4]
-
Consensus Scoring: Use multiple different docking programs and scoring functions. A compound that consistently scores well across different methods is more likely to be a true positive.
-
-
-
Protein Flexibility Ignored: The use of a rigid receptor structure may not account for induced-fit effects upon ligand binding.
-
Troubleshooting Steps:
-
Soft Docking: Allow for some degree of atom overlap during the docking process to simulate minor conformational changes.
-
Ensemble Docking: Use multiple receptor conformations from molecular dynamics simulations or different crystal structures to perform ensemble docking.
-
Induced-Fit Docking (IFD): Employ specialized IFD protocols that allow for side-chain and backbone flexibility in the binding site during the docking calculation.
-
-
Issue 2: Unrealistic or Unstable Docked Poses
Symptoms:
-
The docked ligand pose shows steric clashes with the protein.
-
Key interactions (e.g., hydrogen bonds) are at non-ideal geometries.
-
The docked pose is not stable during post-docking molecular dynamics simulations.
Root Causes & Solutions:
-
Incorrect Protonation States: The protonation states of the ligand and protein residues at the experimental pH may be incorrect.
-
Troubleshooting Steps:
-
pKa Prediction: Use software like PROPKA or H++ to predict the pKa values of ionizable residues in the protein and the ligand.
-
Manual Inspection: Visually inspect the binding site and consider the local microenvironment, which can influence pKa values.
-
Test Multiple States: If the protonation state is ambiguous, perform docking with all possible relevant protonation states and analyze which one yields the most chemically sensible results.
-
-
-
Insufficient Conformational Sampling: The docking algorithm may not have adequately explored the conformational space of the ligand.
-
Troubleshooting Steps:
-
Increase Sampling Thoroughness: Most docking software allows you to increase the exhaustiveness of the conformational search (e.g., by increasing the number of genetic algorithm runs in AutoDock).
-
Pre-generate Conformers: Generate a library of low-energy conformers for your ligand before docking and dock this ensemble of conformers.
-
Ligand Energy Minimization: Ensure your input ligand structure is properly energy-minimized before docking.[6]
-
-
Experimental Protocols & Workflows
Protocol 1: Step-by-Step Ligand Parameterization for Benzotriazole Derivatives
-
3D Structure Generation: Draw your benzotriazole derivative in a molecular editor and generate a 3D structure.
-
Conformational Search: Perform a systematic conformational search to identify the lowest energy conformer.
-
Quantum Mechanical Optimization: Optimize the geometry of the lowest energy conformer using a quantum mechanics method (e.g., Gaussian with a basis set like 6-31G*).
-
Electrostatic Potential Calculation: Calculate the electrostatic potential (ESP) on the molecular surface.
-
Charge Fitting: Use a charge fitting procedure like RESP (Restrained Electrostatic Potential) to derive partial atomic charges that are compatible with your chosen force field (e.g., AMBER).
-
Parameter Assignment: Use a tool like parmchk2 in AMBER to identify any missing force field parameters (bond, angle, dihedral, improper, and van der Waals).
-
Analogy for Missing Parameters: For any missing parameters, the software will attempt to find analogous parameters from existing ones. Carefully inspect these choices for chemical reasonableness.
-
Torsional Profile Scanning (if necessary): If critical dihedral parameters are missing or poorly defined, perform a relaxed torsional scan at the quantum mechanics level to obtain the rotational energy profile.
-
Dihedral Parameter Fitting: Fit new dihedral parameters to the quantum mechanical energy profile.
-
Final Parameter File Generation: Compile the newly derived charges and other parameters into a ligand parameter file (e.g., .mol2, .frcmod, .prmtop).
Workflow for Covalent Docking of Benzotriazole Inhibitors
Caption: Covalent docking workflow for benzotriazole inhibitors.
Data Summary Table
| Parameter Type | Standard Approach | Refined Approach for Benzotriazoles | Rationale for Refinement |
| Partial Charges | Gasteiger, AM1-BCC | Quantum Mechanics (e.g., RESP) | More accurately captures the electron distribution of the N-heterocyclic ring system. |
| Van der Waals | General atom types (e.g., GAFF) | Custom atom types if necessary | Ensures appropriate steric and hydrophobic interactions of the fused ring system. |
| Torsional Angles | Generic parameters | QM torsional scans and fitting | Accurately models the rotational barriers of substituents on the benzotriazole core. |
| Receptor Model | Rigid single structure | Ensemble of structures from MD/NMR | Accounts for protein flexibility and induced-fit effects upon ligand binding. |
Logical Relationship Diagram
Caption: Logic for troubleshooting and refining docking parameters.
References
- Current Opinion in Behavioral Sciences. Molecular Docking Studies of Novel Benzotriazole Derivative as Potent Antimicrobial Agent.
- Khan, M. R., Soni, L. K., Nema, R. K., & Balekar, N. (2017). Designing of New Benzotriazole Analogs using Molecular Docking Studies against Receptor 1EA1.Pdb & 1IYL.Pdb for Treatment of Fungal Infection. Journal of Drug Delivery and Therapeutics, 7(7), 139-141.
- Research Journal of Pharmacy and Biological and Chemical Sciences. In-silico Docking Studies Of Substituted Benzotriazole As A Protease Inhibitor For SARS CoV.
- BenchChem. Computational docking comparison of 7-chlorobenzotriazole analogs with target proteins.
- Singh, N., Abrol, V., Parihar, S., Kumar, S., Khanum, G., Mir, J. M., ... & Al-Farraj, S. (2023). Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. ACS Omega.
- Spectral analysis and docking of new benzotriazole derivatives. (2024).
- Cho, A. E., & Wendel, J. A. (2007). Novel, Customizable Scoring Functions, Parameterized Using N-PLS, for Structure-Based Drug Discovery. Journal of Chemical Information and Modeling, 47(4), 1467-1474.
- Singh, N., Abrol, V., Parihar, S., Kumar, S., Khanum, G., Mir, J. M., ... & Al-Farraj, S. (2023). Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. ACS Omega.
- A. Vedani, M. Z. (1998). Parameter Refinement for Molecular Docking. Journal of the American Chemical Society.
- Teague, S. J. (2003). Docking Screens for Novel Ligands Conferring New Biology. Structure, 11(5), 483-488.
- CORE. molecular docking and admet studies of benzotriazole derivatives tethered with isoniazid.
- Pinzi, L., & Rastelli, G. (2019). Molecular Docking: Shifting Paradigms in Drug Discovery. International Journal of Molecular Sciences, 20(18), 4331.
- Maruthamuthu, M., Rajam, S., & Stella, C. R. (2020). SPECTRAL CHARACTERIZATION AND DOCKING STUDY OF NEWLY SYNTHESIZED BENZOTRIAZOLE DERIVATIVES.
- Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157.
- Zhu, K., Borrelli, K. W., Greenwood, J. R., Day, T., Abel, R., Farid, R. S., & Harder, E. (2014). Docking Covalent Inhibitors: A Parameter Free Approach To Pose Prediction and Scoring.
- National Institutes of Health. Molecular insight into the role of benzotriazole nanocapsule to deliver anticancer drug in smart drug delivery system.
- Al-Masoudi, N. A., Al-Amiery, A. A., & Kadhum, A. A. H. (2023).
- BigChem. Covalent ligands: Challenges and approaches for docking and design.
- Semwal, R., & Teralı, K. (2020). Theory and Applications of Covalent Docking in Drug Discovery: Merits and Pitfalls. Molecules, 25(21), 5036.
- Witek, J., Keller, D., & Golon, A. (2018). Amber-Compatible Parametrization Procedure for Peptide-like Compounds: Application to 1,4- And 1,5-Substituted Triazole-Based Peptidomimetics.
- Mondal, S., & Roy, D. (2022). Docking covalent targets for drug discovery: stimulating the computer-aided drug design community of possible pitfalls and erroneous practices. Journal of Biomolecular Structure and Dynamics, 40(16), 7247-7257.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amber-Compatible Parametrization Procedure for Peptide-like Compounds: Application to 1,4- and 1,5-Substituted Triazole-Based Peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. currentopinion.be [currentopinion.be]
- 7. researchgate.net [researchgate.net]
- 8. bigchem.eu [bigchem.eu]
- 9. [PDF] Theory and Applications of Covalent Docking in Drug Discovery: Merits and Pitfalls | Semantic Scholar [semanticscholar.org]
- 10. Docking covalent targets for drug discovery: stimulating the computer-aided drug design community of possible pitfalls and erroneous practices - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Technical Guide to the Spectroscopic Characterization of 2-(Benzotriazol-1-yl)-1-(4-bromophenyl)ethanone: A Comparative Analysis
For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of novel compounds is paramount. This guide provides an in-depth analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-(Benzotriazol-1-yl)-1-(4-bromophenyl)ethanone . In the absence of a publicly available, fully assigned spectrum for this specific molecule, this guide will construct a detailed, predicted spectroscopic profile. This prediction is grounded in the fundamental principles of NMR spectroscopy and supported by a comparative analysis of structurally related compounds, providing a robust framework for its experimental identification and characterization.
Molecular Structure and its Influence on NMR Spectra
The structure of this compound, with the IUPAC name 2-(1H-1,2,3-benzotriazol-1-yl)-1-(4-bromophenyl)ethan-1-one, combines three key fragments that dictate its spectroscopic signature: a p-bromophenyl ketone moiety, a methylene bridge, and a 1-substituted benzotriazole ring system. Each of these components contributes distinct and predictable signals in both ¹H and ¹³C NMR spectra.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ is expected to exhibit signals in three distinct regions corresponding to the aromatic protons of the benzotriazole and bromophenyl groups, and the aliphatic protons of the methylene bridge.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale and Comparative Analysis |
| Methylene (-CH₂-) | 5.5 - 6.0 | Singlet (s) | 2H | The methylene protons are adjacent to both a carbonyl group and the benzotriazole nitrogen, both of which are strongly electron-withdrawing. This deshielding effect will shift the signal significantly downfield. For comparison, the methylene protons in 2-bromo-1-(4-bromophenyl)ethanone appear around 4.4 ppm. The replacement of bromine with the more electron-withdrawing benzotriazolyl group is expected to cause a further downfield shift. |
| Benzotriazole (4H) | 7.3 - 8.1 | Multiplets (m) | 4H | The four protons of the benzotriazole ring will appear as a complex multiplet pattern. Typically, the protons on the benzene ring of 1-substituted benzotriazole appear as two sets of multiplets. |
| p-Bromophenyl (4H) | 7.6 - 8.0 | Doublets (d) | 4H | The four protons of the p-bromophenyl group will appear as a characteristic AA'BB' system, which often simplifies to two doublets. The protons ortho to the carbonyl group will be more deshielded and appear further downfield than the protons ortho to the bromine atom. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide complementary information, with distinct signals for the carbonyl carbon, the methylene carbon, and the aromatic carbons of the two ring systems.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale and Comparative Analysis |
| Carbonyl (C=O) | 190 - 195 | The carbonyl carbon of α,β-unsaturated ketones typically appears in this region. The carbonyl in 2-bromo-1-(4-bromophenyl)ethanone is found around 191 ppm. A similar value is expected for the target compound. |
| Methylene (-CH₂-) | 50 - 55 | The methylene carbon is attached to the electron-withdrawing benzotriazole nitrogen, which will shift its signal downfield. |
| Aromatic (Benzotriazole) | 110 - 145 | The benzotriazole ring will show six distinct signals for its aromatic carbons. |
| Aromatic (p-Bromophenyl) | 128 - 135 | The p-bromophenyl ring will exhibit four signals: one for the carbon bearing the bromine, one for the carbon attached to the carbonyl group, and two for the protonated aromatic carbons. |
Comparative Analysis with Alternative Structures
To lend further credence to these predictions, a comparison with the known NMR data of precursor molecules and analogues is instructive.
-
2-Bromo-1-(4-bromophenyl)ethanone : This precursor provides a baseline for the bromophenyl ketone moiety. Its methylene protons resonate around 4.4 ppm, and the carbonyl carbon is at approximately 191 ppm. The introduction of the benzotriazole group in place of the bromine is expected to induce a downfield shift for the adjacent methylene protons and carbon due to the stronger electron-withdrawing nature of the triazole ring.
-
1-Substituted Benzotriazoles : The chemical shifts of the benzotriazole protons and carbons in various 1-substituted derivatives provide a reliable reference for the expected signals from this part of the target molecule.
Experimental Protocol for NMR Data Acquisition
For researchers seeking to experimentally verify the structure of this compound, the following protocol is recommended:
-
Sample Preparation : Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition :
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Process the data with appropriate window functions (e.g., exponential multiplication) before Fourier transformation.
-
Phase and baseline correct the spectrum.
-
Integrate all signals and reference the spectrum to the TMS signal.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be necessary (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
-
-
2D NMR Experiments (Optional but Recommended) :
-
COSY (Correlation Spectroscopy) : To establish proton-proton coupling relationships, particularly within the aromatic regions.
-
HSQC (Heteronuclear Single Quantum Coherence) : To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for unambiguously assigning the quaternary carbons and confirming the connectivity of the molecular fragments.
-
Visualizing the Workflow
The process of characterizing the target compound can be visualized as follows:
Caption: Workflow for the synthesis and spectroscopic confirmation of this compound.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By leveraging data from structurally similar compounds and fundamental NMR principles, a detailed spectral profile has been constructed. This information, coupled with the provided experimental protocol, will serve as a valuable resource for researchers in the synthesis and characterization of this and related compounds, ensuring scientific integrity and accelerating the pace of discovery.
References
A Senior Application Scientist's Guide to Comparative Docking Studies of Benzotriazole Inhibitors
Introduction: The Significance of Benzotriazoles and In Silico Screening
The benzotriazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] Its unique physicochemical properties, including its ability to form hydrogen bonds and engage in stacking interactions, make it an attractive core for designing inhibitors against various enzymatic targets.[3][4] Benzotriazole derivatives have demonstrated a versatile range of pharmacological activities, including antimicrobial, antiviral, and anticancer effects.[4][5][6][7]
As the pipeline of potential derivatives expands, efficient screening methods are paramount. Molecular docking, a powerful computational technique, serves this need by predicting the preferred orientation and binding affinity of a ligand when bound to a specific protein target.[8] This approach allows for the rapid, cost-effective screening of virtual libraries, prioritizing compounds for synthesis and experimental validation.[9] This guide establishes a self-validating framework for comparing benzotriazole inhibitors, ensuring the generated data is both reliable and insightful.
The Core Logic: A Validated Molecular Docking Workflow
At its heart, a docking experiment is a search algorithm coupled with a scoring function. The algorithm (e.g., a genetic algorithm in AutoDock) explores various conformational "poses" of the ligand within the protein's binding site. The scoring function then estimates the binding affinity for each pose, typically reported in kcal/mol, with more negative values indicating stronger binding.[8]
However, the trustworthiness of any docking result hinges on the careful preparation of the inputs and, most critically, on the validation of the protocol itself. A protocol that cannot accurately reproduce a known binding interaction is unlikely to yield credible predictions for novel compounds. Our workflow, therefore, incorporates a mandatory validation step to establish a baseline of confidence.
The entire computational workflow is depicted below. This process ensures that all components are properly prepared and that the docking parameters are validated before screening candidate molecules.
Sources
- 1. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. PubChem | Databases | NC State University Libraries [lib.ncsu.edu]
- 4. Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis, biological evaluation, and molecular docking studies of novel 1,3,4-oxadiazole derivatives possessing benzotriazole moiety as FAK inhibitors with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijnrd.org [ijnrd.org]
- 8. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. currentopinion.be [currentopinion.be]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
